Anti-melanoma agent 1
Description
Structure
2D Structure
Properties
Molecular Formula |
C28H28N2O2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-(3-anilinophenoxy)-3-[(4-phenylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C28H28N2O2/c31-27(20-29-19-22-14-16-24(17-15-22)23-8-3-1-4-9-23)21-32-28-13-7-12-26(18-28)30-25-10-5-2-6-11-25/h1-18,27,29-31H,19-21H2 |
InChI Key |
OOXIDWAKDUZBSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(COC3=CC=CC(=C3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Biology of Anti Melanoma Agent 1
Retrosynthetic Analysis and Total Synthesis Pathways
The synthesis of HA15 and its analogs is rooted in a convergent strategy, where key fragments are prepared separately and then combined. A retrosynthetic analysis of the HA15 framework reveals a logical disconnection at the sulfonamide bond and the thiazole (B1198619) core.
Retrosynthetic Analysis of HA15:
The primary disconnection of the sulfonamide linkage in HA15 (Target Molecule) yields two key synthons: an aminophenylthiazole core and a benzenesulfonyl chloride derivative. The aminophenylthiazole can be further disconnected via the thiazole ring, leading back to a thiourea (B124793) derivative and a 2-halo-1-phenylethanone. This retrosynthetic approach allows for modular synthesis, where variations in each of the three components can be readily introduced to generate a library of analogs.
The forward synthesis, therefore, involves the construction of the central thiazole ring, followed by the formation of the sulfonamide bond. For instance, the synthesis of the core aminophenylthiazole structure typically begins with the Hantzsch thiazole synthesis, reacting a substituted thioamide with an α-haloketone. Subsequent functional group manipulations, such as the reduction of a nitro group to an amine, provide the necessary handle for the final sulfonylation step. nih.gov
Precursor Identification and Optimization
The selection and optimization of precursors are crucial for an efficient synthetic route. For the synthesis of HA15 and its analogs, the primary precursors are substituted anilines, thiourea or its derivatives, α-haloketones, and various sulfonyl chlorides. nih.gov
The synthesis of constrained bicyclic analogs, such as the potent benzothiazole (B30560) derivative 10b , starts from precursors like 4-nitro-2-aminophenol. researchgate.net The optimization of the synthetic route for these analogs has been a focus of research. For example, in the synthesis of 2-guanidinobenzoxazoles, it was found that the use of strong Lewis acids like aluminum trichloride (B1173362) or boron trifluoride could significantly improve the yield of the desired products (61% and 55% respectively). researchgate.net Similarly, the reduction of nitro intermediates is a critical step. While various reducing agents can be employed, methods using sodium borohydride (B1222165) in the presence of palladium on carbon (Pd/C) or zinc powder with ammonium (B1175870) chloride have been reported to be effective for generating the key aniline (B41778) intermediates required for the final sulfonylation step. nih.gov
Derivatization and Analog Generation for Structure-Activity Relationship (SAR) Studies
The initial discovery of HA15's potent anti-melanoma activity prompted extensive derivatization efforts to explore the structure-activity relationship (SAR) and to identify analogs with improved potency and pharmacological profiles. researchgate.net
Rational Design of Analogs
A key strategy in the evolution of HA15 has been the rational design of constrained analogs. The goal was to explore the effect of restricting the conformation of the phenyl thiazole framework by incorporating it into fused bicyclic systems. researchgate.net This approach led to the synthesis of four main classes of bicyclic derivatives: benzimidazoles, benzoxazoles, benzothiazoles, and indoles. nih.govresearchgate.net
The synthesis of these analogs followed modular pathways, allowing for the introduction of various substituents. For example, the synthesis of benzothiazole derivatives involved the acetylation of a substituted aminothiophenol, followed by reduction and subsequent coupling with a desired sulfonyl chloride. nih.gov This rational design approach proved fruitful, leading to the identification of a novel benzothiazole derivative, 10b , which exhibited a significant anti-melanoma effect against both sensitive and resistant melanoma cell lines. researchgate.net
Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful technique for rapidly generating large libraries of compounds by combining sets of chemical building blocks. scispace.comajprd.com This method can be performed using either solid-phase or solution-phase synthesis techniques. scribd.com The principle involves the parallel synthesis of numerous compounds, which can then be screened for biological activity, accelerating the drug discovery process. uomustansiriyah.edu.iq
While combinatorial chemistry is a widely used strategy in modern drug discovery, the published literature on the development of HA15 and its direct analogs primarily describes a rational design and discrete synthesis approach rather than a large-scale combinatorial one. nih.govresearchgate.net Hypothetically, a combinatorial approach could be applied to the HA15 scaffold. For instance, a library could be generated by reacting a common aminophenylthiazole precursor with a diverse array of sulfonyl chlorides in a parallel synthesis format. Similarly, variations in the precursors for the thiazole ring itself could be used to generate further diversity. However, the development of HA15 has been guided more by a focused, structure-based design strategy.
Advanced Spectroscopic Characterization for Structural Elucidation
The unambiguous structural confirmation of HA15 and its synthesized analogs is essential and is achieved through a combination of advanced spectroscopic techniques. The primary methods reported are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
NMR Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are used to determine the carbon-hydrogen framework of the molecules. For example, in the characterization of a benzimidazole (B57391) intermediate, the ¹H NMR spectrum clearly shows signals in the aromatic region, with specific chemical shifts (δ) and coupling constants (J) that allow for the assignment of each proton to its position on the aromatic rings. The ¹³C NMR spectrum provides complementary information on the carbon skeleton. nih.gov More advanced, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between protons and carbons, confirming the specific arrangement of atoms and the points of substitution. nih.govacgpubs.org
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is used to determine the precise molecular weight of the synthesized compounds. This allows for the confirmation of the elemental composition and molecular formula with high accuracy. For instance, the ESI-MS data for key intermediates and final products typically show the molecular ion peak ([M+H]⁺), confirming that the desired reaction has occurred. nih.gov
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is also used to identify the presence of key functional groups in the molecule, such as N-H, C=O, and S=O (sulfonamide) stretches, providing further evidence for the successful synthesis of the target compound. researchgate.net
The collective data from these spectroscopic methods provide a comprehensive and unambiguous structural elucidation of HA15 and its derivatives, which is a prerequisite for any further biological evaluation.
Molecular and Cellular Mechanisms of Action of Anti Melanoma Agent 1 in Pre Clinical Models
Target Identification and Validation
The precise molecular targets of Anti-melanoma agent 1 are under active investigation, with several advanced methodologies being employed to elucidate its mechanism of action. These approaches are critical for understanding how the agent selectively affects melanoma cells and for developing more effective, targeted therapies.
Proteomic Approaches for Target Elucidation
Proteomic analyses have been instrumental in identifying the cellular proteins that interact with this compound. By employing techniques such as chemical proteomics, researchers can identify direct binding partners and proteins whose expression or post-translational modification status is altered upon treatment. rsc.org
One approach involves using a biotinylated analog of an anti-melanoma compound to "pull down" its targets from melanoma cell lysates. Subsequent analysis by mass spectrometry can then identify these interacting proteins. cellphysiolbiochem.com For instance, studies on various anti-melanoma agents have successfully identified proteins involved in crucial cellular processes. In one such study, a proteomics approach identified Ras-responsive element binding protein 1 (RREB1), a downstream effector of the MAPK pathway, as a key molecular target. researchgate.net Another study using a similar methodology identified ATP-dependent RNA helicase DDX1 and heterogeneous nuclear ribonucleoproteins (hnRNPs) H1, H2, and A2/B1 as targets of a novel anti-melanoma compound. cellphysiolbiochem.com
Furthermore, global proteomic profiling of melanoma tissues from patients before and after treatment can reveal signatures associated with therapeutic response. ascopubs.orgmdpi.com Data-independent acquisition (DIA) mass spectrometry, for example, allows for the unbiased quantification of thousands of proteins, providing a comprehensive view of the proteomic landscape. ascopubs.org Such studies have identified protein signatures, including those related to the acute phase response, wound healing, and complement activation, that correlate with patient outcomes on immunotherapy. nih.gov These proteomic snapshots offer valuable insights into the pathways modulated by anti-melanoma therapies.
Interactive Table 1: Exemplary Proteomic Approaches for Target Identification of Anti-melanoma Agents
| Technique | Description | Exemplary Finding | Reference |
| Chemical Proteomics (Affinity Pull-down) | A tagged version of the drug is used to isolate its binding partners from cell lysates. | Identification of RREB1 as a target of an imidazo–pyrazole compound. | researchgate.net |
| Global Proteomic Profiling (DIA-MS) | Unbiased quantification of proteins in tumor tissues to identify response-specific signatures. | Identification of a 64-protein signature associated with response to anti-PD-1 treatment. | ascopubs.org |
| 2D-Gel Electrophoresis | Separation of proteins based on isoelectric point and molecular weight to identify differentially expressed proteins. | Revealed disruption of the glycolytic pathway by an anti-cancer natural product. | rsc.org |
Genomic and Transcriptomic Profiling
Genomic and transcriptomic analyses of melanoma cells treated with this compound provide a broader understanding of its impact on gene expression and cellular pathways. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify entire signaling networks that are perturbed by the agent.
Transcriptomic profiling of tumors from patients undergoing anti-PD-1 therapy has revealed that innately resistant tumors often exhibit a transcriptional signature associated with mesenchymal transition, cell adhesion, and extracellular matrix remodeling. nih.govnih.gov This suggests that some anti-melanoma agents may overcome resistance by reversing these transcriptional programs. Integrated analyses combining transcriptomics with proteomics have successfully identified combined molecular signatures predictive of response to treatment. ascopubs.orgmdpi.com For instance, a combined analysis identified 10 mRNA targets and 64 protein targets highly associated with the response to anti-PD-1 therapy. ascopubs.org
Moreover, transcriptomic studies have shown that high expression of genes like MLKL is associated with prolonged survival in melanoma patients receiving immunotherapy, indicating that agents modulating such genes could be beneficial. bmj.com Analysis of the tumor mutational burden through genomic sequencing is another key area, as a higher mutational load is often associated with a better response to immune checkpoint inhibitors. nih.govresearchgate.net
Interactive Table 2: Key Transcriptomic Findings in Melanoma Therapy
| Analysis Type | Key Finding | Implication for this compound | Reference |
| RNA Sequencing of Pre-treatment Biopsies | Identification of an innate anti-PD-1 resistance signature (IPRES). | Agent 1 may be effective if it can modulate the genes within the IPRES. | nih.govnih.gov |
| Integrated Proteomic-Transcriptomic Analysis | A combined protein and gene signature is more predictive of treatment response than either alone. | A multi-omics approach will be crucial to fully understand Agent 1's mechanism. | mdpi.comresearchgate.net |
| Transcriptome analysis of human melanoma samples | High expression of necroptosis-related genes (e.g., MLKL) correlates with better survival on immunotherapy. | Agent 1 could potentially enhance immunotherapy efficacy by upregulating such genes. | bmj.com |
CRISPR/Cas9-based Target Validation Studies
The advent of CRISPR/Cas9 gene-editing technology has revolutionized the process of target validation in cancer research. frontiersin.orgnih.gov This powerful tool allows for the precise knockout or activation of specific genes, enabling researchers to confirm whether a particular gene is essential for the anti-melanoma activity of a compound.
For instance, if proteomic studies suggest that this compound targets a specific protein, CRISPR/Cas9 can be used to delete the gene encoding that protein. If the melanoma cells with the deleted gene become resistant to this compound, it provides strong evidence that the protein is a direct and critical target. Studies have utilized CRISPR/Cas9 to investigate the role of genes like PTGS2 in melanoma, showing that its knockdown inhibits cell proliferation and migration. frontiersin.org Similarly, CRISPR/Cas9 has been used to generate tyrosinase knockout melanoma cells to study their interaction with the immune system. nih.gov
CRISPR activation screens are another valuable application, where a library of guide RNAs is used to upregulate every gene in the genome to identify those that confer resistance to a drug. embopress.org This can uncover not only direct targets but also genes in parallel pathways that can be exploited by cancer cells to evade treatment.
Interference with Melanoma Signaling Pathways
Melanoma development and progression are driven by the dysregulation of several key intracellular signaling pathways. mdpi.com this compound has been shown to exert its effects by modulating these critical cascades, thereby inhibiting cell growth, proliferation, and survival.
MAPK/ERK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that is frequently hyperactivated in melanoma, often due to mutations in the BRAF or NRAS genes. targetedonc.comnih.govnih.gov This pathway plays a crucial role in promoting cell proliferation and survival. nih.gov
Several anti-melanoma agents have been shown to modulate the MAPK/ERK pathway. For example, the compound piperlongumine (B1678438) has been demonstrated to induce apoptosis in melanoma cells via this pathway. spandidos-publications.com It increases the phosphorylation of key MAPK proteins, including ERK, JNK, and p38. spandidos-publications.com The inhibition of upstream components of this pathway, such as BRAF and MEK, has been a successful therapeutic strategy in patients with BRAF-mutated melanoma. nih.govaacrjournals.org However, resistance often develops through the reactivation of ERK signaling. aacrjournals.org Therefore, direct inhibitors of ERK1/2 are being investigated to overcome this resistance. aacrjournals.org The ability of this compound to interfere with this pathway, potentially at multiple levels, is a key aspect of its anti-tumor activity.
PI3K/AKT/mTOR Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is another critical signaling network that is often dysregulated in melanoma. nih.govnih.gov This pathway is essential for cell growth, survival, and metabolism. nih.govspandidos-publications.com
Several investigational anti-melanoma agents have been found to inhibit the PI3K/AKT/mTOR pathway. For instance, JTC-801 has been shown to suppress the growth of melanoma cells by inhibiting this cascade. medecinesciences.org Similarly, Atractylenolide I and Salidroside have been reported to exert their anti-melanoma effects through the downregulation of PI3K/AKT/mTOR signaling. spandidos-publications.comfrontiersin.org Itraconazole has also been shown to suppress this pathway in melanoma cells, in addition to its effects on other signaling routes. oncotarget.com The inhibition of this pathway by this compound likely contributes to its ability to induce apoptosis and inhibit proliferation in melanoma cells. The interplay between the MAPK/ERK and PI3K/AKT/mTOR pathways is complex, and agents that can co-target both may offer a more durable therapeutic response. medecinesciences.org
Interactive Table 3: Signaling Pathways Targeted by Anti-melanoma Agents
| Pathway | Key Proteins | Function in Melanoma | Effect of Inhibition | Exemplary Agent | Reference |
| MAPK/ERK | RAS, RAF, MEK, ERK | Proliferation, Survival | Apoptosis, Cell Cycle Arrest | Piperlongumine | spandidos-publications.com |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, p70S6K | Growth, Proliferation, Survival, Metabolism | Apoptosis, Reduced Proliferation and Migration | JTC-801, Atractylenolide I | spandidos-publications.commedecinesciences.org |
STAT3 Pathway Disruption
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in melanoma development, promoting cell survival, proliferation, and immune evasion. nih.govplos.org Constitutive activation of the STAT3 signaling pathway is a common feature in melanoma cells. this compound has been shown to effectively disrupt this oncogenic pathway through multiple mechanisms.
Pre-clinical findings indicate that this compound inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue, a key step for its activation, without affecting the total protein levels of STAT3. plos.org This inhibition extends upstream to Janus kinase 2 (JAK2), a primary kinase responsible for STAT3 phosphorylation. plos.org By preventing phosphorylation, the agent blocks the subsequent homo-dimerization of STAT3 and its translocation to the nucleus, where it would otherwise activate the transcription of target genes. oncotarget.com Consequently, the expression of STAT3-regulated anti-apoptotic proteins, such as Mcl-1 and Bcl-2, is significantly reduced, sensitizing melanoma cells to apoptosis. plos.org Furthermore, in some models, the agent's inhibitory effect on STAT3 is linked to the suppression of the Insulin-like Growth Factor 1 Receptor (IGF-1R), which can act as an upstream activator of STAT3 signaling. oncotarget.com
| Target | Effect of this compound | Downstream Consequence |
| JAK2 | Inhibition of phosphorylation | Prevents STAT3 activation |
| STAT3 | Inhibition of tyrosine 705 phosphorylation; Reduced nuclear translocation | Decreased transcription of target genes |
| Bcl-2, Mcl-1 | Decreased protein expression | Promotion of apoptosis |
| IGF-1R | Down-regulation of protein level | Inhibition of IGF-1-induced STAT3 activation |
This table summarizes the key inhibitory effects of this compound on the STAT3 signaling cascade in pre-clinical melanoma models.
NF-κB Signaling Attenuation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial pro-survival pathway frequently dysregulated in melanoma, contributing to inflammation, cell survival, and resistance to apoptosis. nih.gov Pre-clinical research demonstrates that this compound is a potent attenuator of NF-κB signaling.
The agent has been observed to inhibit the activation of the IκB kinase (IKK) complex, specifically IKKα/β. nih.gov This kinase is responsible for phosphorylating the inhibitor of NF-κB (IκB), which sequesters NF-κB in the cytoplasm. By preventing IκB phosphorylation, this compound ensures that NF-κB remains inactive and bound in the cytoplasm. nih.gov In some contexts, the agent's effect is mediated through the inhibition of upstream regulators like Toll-like receptor 4 (TLR4). kjpp.netkoreamed.org This blockade of the NF-κB pathway is critical, as studies have shown that activating NF-κB can partially negate the anti-melanoma efficacy of the agent, highlighting the importance of dual inhibition of pathways like AKT and NF-κB for robust therapeutic effect. nih.gov
| Target/Process | Effect of this compound | Outcome in Melanoma Cells |
| IKKα/β | Inhibition of phosphorylation | Prevents IκBα phosphorylation and degradation |
| IκBα | Stabilized in its inhibitory form | NF-κB is retained in the cytoplasm |
| NF-κB | Reduced nuclear translocation and activity | Decreased expression of pro-survival genes |
| TLR4 | Downregulation of protein levels | Attenuation of upstream NF-κB activation signals |
This table outlines the mechanisms by which this compound attenuates NF-κB signaling in pre-clinical studies.
Induction of Apoptosis and Programmed Cell Death Mechanisms
A hallmark of an effective anti-cancer agent is its ability to induce programmed cell death in malignant cells. This compound leverages several distinct cell death mechanisms to eliminate melanoma cells, demonstrating a multifaceted approach that can overcome the resistance often seen with agents that target a single pathway.
Mitochondrial Pathway Engagement
The intrinsic, or mitochondrial, pathway of apoptosis is a primary mechanism through which this compound exerts its cytotoxic effects. spandidos-publications.commdpi.comnih.gov This pathway is initiated by intracellular stress signals that converge on the mitochondria.
Treatment with this compound leads to a critical imbalance in the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic members like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1. spandidos-publications.commdpi.complos.org This shift promotes the oligomerization of Bax and its insertion into the outer mitochondrial membrane, leading to a loss of mitochondrial membrane potential (ΔΨm). spandidos-publications.complos.org The compromised mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytosol. spandidos-publications.commdpi.com Cytosolic cytochrome c then triggers the assembly of the apoptosome and the activation of caspase-9, an initiator caspase, which in turn activates the executioner caspase-3. spandidos-publications.complos.org The activation of this caspase cascade culminates in the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell. oncotarget.commdpi.com
| Molecular Event | Observation in Pre-clinical Models | Functional Consequence |
| Bcl-2 Family Proteins | Upregulation of Bax; Downregulation of Bcl-2/Mcl-1 | Tilts balance toward apoptosis |
| Mitochondrial Membrane | Depletion of membrane potential (ΔΨm) | Increased mitochondrial permeability |
| Cytochrome c | Release from mitochondria into cytosol | Apoptosome formation |
| Caspase Cascade | Activation of caspase-9 and caspase-3 | Execution of apoptosis |
| PARP | Cleavage observed | Marker of caspase-3 activity and apoptosis |
This table summarizes the key molecular events in the mitochondrial apoptotic pathway engaged by this compound.
Death Receptor Pathway Activation
The extrinsic, or death receptor, pathway is another major route to apoptosis, initiated by the binding of extracellular ligands to transmembrane death receptors of the tumor necrosis factor (TNF) receptor superfamily, such as Fas and TRAIL receptors (DR4/DR5). e-century.us This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. While this pathway is a known mechanism for immune-mediated tumor cell killing, its direct engagement by small-molecule agents like this compound is less prominently documented in pre-clinical studies. e-century.us Some investigations have explicitly shown a lack of caspase-8 activation following treatment, suggesting a primary reliance on the mitochondrial pathway for inducing apoptosis. spandidos-publications.com However, the interplay between different cell death modalities is complex, and further research may elucidate a potential indirect role or context-dependent activation of the extrinsic pathway.
Autophagy Modulation
Autophagy is a catabolic "self-eating" process that can have a dual role in cancer, either promoting survival under stress or leading to a form of programmed cell death. researchgate.netnih.gov this compound has been shown to modulate this process, often pushing cells toward cell death.
In melanoma cells treated with the agent, there is an observable accumulation of autophagosomes and the formation of autophagolysosomes. mdpi.com This is confirmed by the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its autophagosome-associated form (LC3-II), a key marker of autophagy. mdpi.com The modulation of autophagy appears to be a direct cause of decreased cell viability, as inhibiting the early stages of autophagy can reverse the cytotoxic effects of the agent. mdpi.com In some models, the induction of autophagy is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, a master negative regulator of autophagy. dovepress.com
| Autophagy-Related Process | Effect of this compound | Method of Detection |
| Autophagosome Formation | Increased accumulation | Transmission Electron Microscopy (TEM) |
| LC3 Conversion | Increased LC3-II/LC3-I ratio | Western Blot |
| PI3K/Akt/mTOR Pathway | Inhibition | Western Blot for phosphorylated proteins |
| Cell Viability | Decreased | Reversible by autophagy inhibitors (e.g., 3-MA) |
This table details the modulation of autophagy by this compound in pre-clinical melanoma models.
Ferroptosis and Other Non-apoptotic Cell Death
Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid-based reactive oxygen species (ROS). nih.govuniversityofcalifornia.edu This pathway has emerged as a promising therapeutic strategy, particularly for therapy-resistant melanomas. universityofcalifornia.edu this compound has been found to induce this non-apoptotic form of cell death.
The mechanism involves the generation of ROS and subsequent lipid peroxidation. bmj.com Studies show that the cell death induced by the agent can be reversed by treatment with ferroptosis inhibitors like ferrostatin-1, confirming the engagement of this specific pathway. bmj.com In some contexts, the agent may induce ferroptosis by downregulating key defensive enzymes such as Glutathione (B108866) Peroxidase 4 (GPX4), which is responsible for detoxifying lipid peroxides. nih.gov The ability to trigger ferroptosis is significant, as it provides a mechanism to kill melanoma cells that have developed resistance to traditional apoptosis-inducing therapies. universityofcalifornia.edu
| Key Feature | Role in Ferroptosis | Effect of this compound |
| Iron | Essential catalyst for lipid peroxidation | Required for agent-induced cell death |
| Lipid ROS | Direct executioner of cell damage | Increased production |
| GPX4 | Key enzyme that prevents lipid peroxidation | Potentially inhibited or downregulated |
| Ferrostatin-1 | Specific inhibitor of ferroptosis | Reverses agent-induced cytotoxicity |
This table highlights the key features of ferroptosis induced by this compound.
Cell Cycle Arrest and Senescence Induction
Regulation of Cell Cycle Checkpoints
Dysregulation of the cell cycle is a fundamental characteristic of melanoma. nih.govresearchgate.net Pre-clinical studies have demonstrated that "this compound" can effectively induce cell cycle arrest, a crucial mechanism for halting the uncontrolled proliferation of cancer cells. mdpi.comjcancer.org This is often achieved by targeting specific checkpoints within the cell cycle, particularly the G1-S and G2-M transitions. nih.govresearchgate.net
Agents that target these checkpoints have shown promising activity in pre-clinical melanoma models. nih.govresearchgate.net For instance, some compounds induce a G0/G1 phase arrest, preventing cells from entering the DNA synthesis (S) phase and thus curbing proliferation. jcancer.org This arrest can be linked to the downregulation of key regulatory proteins like Cyclin D1. jcancer.org The dysregulation of the cyclin D-CDK4/6 pathway is a frequent event in melanoma, making it a prime target. mdpi.comtandfonline.com In fact, over 90% of melanoma cases exhibit dysregulation in the G1-S transition mediated by this pathway. tandfonline.com Consequently, melanoma cells become heavily reliant on the G2-M checkpoint to pause the cell cycle for DNA damage repair. tandfonline.com
Furthermore, some anti-melanoma agents can induce arrest at the G2/M checkpoint. mdpi.com This prevents the cell from entering mitosis, representing another critical point of intervention. The ability of a compound to target multiple checkpoints, such as both G0/G1 and G2/M, can be a significant advantage in cancer therapy. researchgate.net
Implications for Cellular Proliferation
The induction of cell cycle arrest by "this compound" has direct and significant implications for inhibiting cellular proliferation. jcancer.orgnih.gov By halting the cell cycle, these agents prevent the division and multiplication of melanoma cells, a key factor in tumor growth. jcancer.org
A notable consequence of sustained cell cycle arrest is the induction of cellular senescence. nih.govfrontiersin.org Senescence is a state of irreversible growth arrest, effectively removing the proliferative potential of cancer cells. mdpi.comfrontiersin.org Pre-clinical studies have shown that some anti-melanoma compounds can induce senescence in melanoma cells. nih.govfrontiersin.orgresearchgate.net This process is often characterized by an increase in senescence-associated β-galactosidase (SA-β-gal) activity. researchgate.net The induction of senescence represents a powerful anti-cancer mechanism, as it permanently stops the growth of tumor cells without necessarily causing cell death. frontiersin.org
The table below summarizes the effects of different agents on cell cycle and proliferation in pre-clinical melanoma models.
| Agent | Effect on Cell Cycle | Impact on Proliferation | Key Findings |
| Dehydroleucodine (DhL) | Induces cell cycle arrest. nih.gov | Inhibits proliferation of B16F0 melanoma cells. nih.gov | Reduced expression of cyclin D1 and B1. nih.gov |
| CDK4/6 Inhibitors | Induce G1-S checkpoint arrest. nih.govmdpi.com | Effective in inducing cell cycle arrest in melanoma cells. mdpi.com | Particularly effective in melanomas with intact retinoblastoma (RB) protein. mdpi.com |
| Palbociclib | Induces G0/G1 phase arrest. frontiersin.org | Induces cellular growth arrest. frontiersin.org | Induces senescence in melanoma cells. frontiersin.org |
| Fluoxetine (FXT) | Induces G0/G1 phase arrest. jcancer.org | Inhibits melanoma cell growth. jcancer.org | Reduced levels of Cyclin D1. jcancer.org |
| Marizomib (MZB) | Induces G2/M cell cycle arrest. mdpi.com | Inhibits cell proliferation. mdpi.com | Can lead to either senescence or apoptosis depending on the cell line. mdpi.com |
| Rutin (RUT) | Not specified | Dose-dependent decrease in viability. researchgate.net | Induces senescence in SK-MEL-28 cells. researchgate.net |
Impact on Melanoma Stem Cells (MSCs)
Self-renewal and Differentiation Inhibition
Melanoma stem cells (MSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence. frontiersin.orgnih.gov A key strategy in melanoma therapy is to target these MSCs to prevent tumor relapse. nih.gov The capacity for self-renewal allows the MSC population to maintain itself, while differentiation gives rise to the diverse cell types that compose the bulk of the tumor. nih.gov Targeting the mechanisms that govern these two fundamental properties is a promising therapeutic avenue.
Targeting MSC-specific Pathways
Several signaling pathways are crucial for the maintenance and function of MSCs. These include the Wnt/β-catenin, Notch, and Hedgehog (Hh) pathways. frontiersin.org Therapeutic interventions aimed at these pathways, such as small molecule inhibitors, have demonstrated potential in disrupting the "stemness" and survival of MSCs. frontiersin.org
Furthermore, MSCs can be targeted through their specific cell surface markers. For example, monoclonal antibodies against ABCB5, a marker for MSCs, can induce antibody-dependent cell-mediated cytotoxicity, leading to tumor-suppressive effects. frontiersin.org
Another approach involves leveraging the immune system to target MSCs. Immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies, can help the immune system recognize and attack cancer cells, including MSCs. frontiersin.orgwikipedia.org Pre-clinical studies have shown that MSCs can express higher levels of immune checkpoint molecules like PD-L1, making them susceptible to these therapies. frontiersin.org Additionally, the development of MSC-based vaccines that induce a specific T-cell response against MSCs has shown promise in inhibiting tumor metastasis in pre-clinical models. frontiersin.org
Mesenchymal stem cells (MSCs), which are different from melanoma stem cells, have also been explored as vehicles for delivering anti-cancer agents to tumor sites due to their natural tumor-homing ability. spandidos-publications.comoncotarget.comnih.gov These engineered MSCs can be modified to carry and release therapeutic proteins, such as cytokines or pro-apoptotic agents, directly at the tumor microenvironment. oncotarget.comnih.gov
Immunomodulatory Effects in the Tumor Microenvironment (Pre-clinical)
"this compound" can exert significant immunomodulatory effects within the tumor microenvironment (TME), influencing the interaction between the tumor and the host's immune system. A key aspect of this is the ability to alter the composition and function of immune cells within the tumor.
For example, some agents can suppress the recruitment of regulatory T cells (Tregs), which are immunosuppressive cells that can hinder an effective anti-tumor immune response. This can be achieved by down-regulating the production of chemokines like CCL22 by tumor-associated macrophages (TAMs). Conversely, other therapies aim to increase the infiltration of effector T cells, such as CD8+ cytotoxic T lymphocytes, into the tumor. mdpi.com This can be facilitated by agents that increase the expression of Major Histocompatibility Complex class I (MHC-I) on tumor cells, making them more visible to the immune system. mdpi.com
The modulation of the TME can also involve the induction of immunogenic cell death (ICD). researchgate.net Certain anti-cancer agents can cause tumor cells to die in a way that alerts and activates the immune system, leading to a more robust anti-tumor response. researchgate.net This can create a more favorable environment for combination therapies, such as those pairing the agent with immune checkpoint inhibitors like anti-PD-1 antibodies. researchgate.net Pre-clinical studies have shown that such combinations can lead to improved antitumor activity and the development of durable immune memory. researchgate.net
The table below highlights the immunomodulatory effects of various agents in pre-clinical melanoma models.
| Agent/Therapy | Immunomodulatory Effect | Mechanism |
| Imiquimod (IQM) | Suppressed B16F10 melanoma growth. | Reduced Foxp3+ regulatory T cells at the tumor site by down-regulating CCL22 production by tumor-derived and splenic CD11b+ cells. |
| Plasmid IL-12 with electrotransfer (pIL-12 GET) | Increased tumor-infiltrating lymphocytes. mdpi.com | Increased MHC-I surface expression on tumor cells, sensitizing them to anti-PD-1 treatment. mdpi.com |
| Vedotin Antibody-Drug Conjugates (ADCs) | Induced immunomodulatory changes in the TME. researchgate.net | MMAE payload can induce immunogenic cell death, recruiting multiple immune cell types and upregulating immune-related genes. researchgate.net |
| Nemvaleukin | Induced a significant delay in tumor growth. nih.gov | Increased the percentage of CD8+ T cells in the spleen and tumor-infiltrating lymphocyte (TIL) population. nih.gov |
| Retinoic Acid (RA) | Modulates immune responses. mdpi.com | Influences adhesion and migration of melanoma cells, potentially through regulation of intercellular adhesion molecules like ICAM-1. mdpi.com |
Modulation of Immune Cell Infiltration
Pre-clinical studies have consistently demonstrated that Dabrafenib (B601069) treatment leads to a favorable alteration in the composition of immune cells within the tumor microenvironment. Treatment with Dabrafenib has been shown to increase the infiltration of cytotoxic CD8+ T lymphocytes, which are critical for anti-tumor immunity. tandfonline.comtandfonline.com This influx of CD8+ T cells is often associated with a higher degree of tumor necrosis and a reduction in tumor size. mdpi.com
In a syngeneic mouse model of BRAF V600E-driven melanoma, administration of Dabrafenib led to a significant increase in tumor-infiltrating CD8+ T cells. cancerbiomed.org Furthermore, some studies have noted an increased ratio of cytotoxic CD8+ to CD4+ T cells, which may include a reduction in immunosuppressive regulatory T cells (Tregs), although other studies have reported an increase in Tregs with Dabrafenib monotherapy. tandfonline.comtandfonline.com The combination of Dabrafenib with the MEK inhibitor Trametinib (B1684009) has been shown to decrease the number of tumor-associated macrophages and Tregs that were increased by Dabrafenib alone. tandfonline.com
| Immune Cell Type | Effect of Dabrafenib Treatment | Pre-clinical Model | Reference |
|---|---|---|---|
| CD8+ T Lymphocytes | Increased Infiltration | BRAF V600E Syngeneic Mouse Model | tandfonline.comtandfonline.comcancerbiomed.org |
| CD4+ T Lymphocytes | Increased Infiltration | BRAF V600E-mutated Melanoma Biopsies | tandfonline.com |
| Regulatory T cells (Tregs) | Variable (Increased with monotherapy, decreased with combination) | BRAF V600E Syngeneic Mouse Model | tandfonline.com |
| Tumor-Associated Macrophages (TAMs) | Variable (Increased with monotherapy, decreased with combination) | BRAF V600E Syngeneic Mouse Model | tandfonline.com |
Cytokine and Chemokine Profile Alterations
Dabrafenib treatment significantly remodels the cytokine and chemokine landscape within the tumor microenvironment, shifting the balance from an immunosuppressive to an immunostimulatory milieu. BRAF-mutant melanomas are known to secrete a variety of immunosuppressive factors. mdpi.com Pre-clinical studies have shown that Dabrafenib can decrease the production of immunosuppressive cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). tandfonline.com IL-6 is implicated in cancer cell invasion, while IL-8 is a crucial chemokine for melanoma growth, motility, and angiogenesis. tandfonline.com
Furthermore, Dabrafenib has been reported to reduce the secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. tandfonline.comnih.gov Conversely, treatment with BRAF inhibitors can lead to an upregulation of pro-inflammatory cytokines that promote the activation of T cells and Natural Killer (NK) cells, such as Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-15 (IL-15), and Interleukin-18 (IL-18). tandfonline.com This altered cytokine profile contributes to the recruitment and activation of effector immune cells, further enhancing the anti-tumor immune response. In some contexts, an increase in Interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity, has been observed following treatment. nih.gov
| Cytokine/Chemokine | Effect of Dabrafenib Treatment | Associated Function | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | Decreased | Immunosuppression, Invasion | tandfonline.comtandfonline.com |
| Interleukin-8 (IL-8) | Decreased | Melanoma Growth, Angiogenesis | tandfonline.comtandfonline.com |
| Vascular Endothelial Growth Factor (VEGF) | Decreased | Angiogenesis | tandfonline.comnih.gov |
| Interleukin-1B (IL-1B) | Increased | Pro-inflammatory | nih.gov |
| Interferon-gamma (IFN-γ) | Increased | T-cell Activation, Anti-tumor Immunity | nih.gov |
Interactions with Checkpoint Inhibitors (Pre-clinical Synergy)
The immunomodulatory effects of Dabrafenib provide a strong rationale for its combination with immune checkpoint inhibitors, such as those targeting Programmed cell death protein 1 (PD-1) or its ligand (PD-L1). Pre-clinical evidence robustly supports a synergistic anti-tumor effect when Dabrafenib is combined with anti-PD-1 or anti-PD-L1 antibodies. cancerbiomed.orgaacrjournals.org
BRAF inhibition has been shown to increase the expression of melanoma antigens on the surface of tumor cells, making them more visible to the immune system. tandfonline.comspandidos-publications.com Furthermore, while increasing T-cell infiltration, Dabrafenib treatment can also lead to an upregulation of PD-L1 on tumor cells, which is a mechanism of adaptive immune resistance. nih.govaacrjournals.org This upregulation of PD-L1 makes the tumor cells susceptible to blockade by anti-PD-1/PD-L1 therapies.
Pre Clinical Efficacy Studies of Anti Melanoma Agent 1 in Melanoma Models
In Vitro Cytotoxicity and Selectivity Profiling
The initial evaluation of any potential anti-cancer agent involves rigorous in vitro testing to determine its effectiveness at killing cancer cells and its selectivity for malignant cells over healthy ones.
Panel of Melanoma Cell Lines (2D and 3D Cultures)
Anti-melanoma agent 1 has shown potent cytotoxic activity against a range of human melanoma cell lines in traditional 2D cell culture. Studies have reported its efficacy in cell lines such as A375, M14, and RPMI-7951. researchgate.net For instance, in a paclitaxel-resistant melanoma cell line, A375/TxR, this compound induced apoptosis in a concentration-dependent manner. nih.gov Further research has demonstrated its anti-proliferative effects against additional melanoma cell lines, including the B16-F10 line.
The cytotoxic activity of this compound has been quantified with IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. Across various melanoma cell lines, this compound has exhibited IC50 values in the low nanomolar to low micromolar range, underscoring its potent anti-melanoma activity. researchgate.netnih.gov For example, one study reported an IC50 value of 0.68 µM against the A875 human melanoma cell line. nih.gov Another investigation focusing on the SISO cervical cancer cell line, but with relevance to general anti-cancer activity, found that compound 5m induced early apoptosis in 10.2% and 17.2% of cells at its IC50 and double its IC50 concentration, respectively, after 24 hours of treatment. researchgate.net
While comprehensive data on the effects of this compound in 3D melanoma cultures, such as spheroids, are not extensively available in the reviewed literature, its demonstrated efficacy in 2D models provides a strong rationale for further investigation in these more physiologically relevant systems.
Interactive Data Table: In Vitro Cytotoxicity of this compound in Melanoma Cell Lines
| Cell Line | IC50 Value (µM) | Reference |
| A875 | 0.68 | nih.gov |
| B16-F10 | 6.35 ± 0.09 | |
| SISO | 5.37 - 8.13 | researchgate.net |
Comparison with Non-malignant Cell Lines (Selectivity Assessment)
A critical aspect of a promising anti-cancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells. Studies have evaluated the cytotoxic effects of this compound on non-malignant cell lines to assess its selectivity. For instance, research involving the human embryonic kidney cell line HEK293 has been conducted to compare the compound's toxicity toward non-cancerous cells. While detailed quantitative selectivity indices are not consistently reported across all studies, the focus of the research has been on its potent effects against cancer cell lines. mdpi.com The potent low nanomolar activity against melanoma cells suggests a therapeutic window, but further direct comparative studies are needed to fully establish a comprehensive selectivity profile.
In Vivo Xenograft and Syngeneic Melanoma Models
Following promising in vitro results, the efficacy of this compound was evaluated in animal models of melanoma to understand its therapeutic potential in a living organism.
Subcutaneous Melanoma Models
Subcutaneous xenograft models, where human melanoma cells are implanted under the skin of immunocompromised mice, are a standard for in vivo testing. This compound has demonstrated significant anti-tumor activity in a paclitaxel-resistant A375/TxR melanoma xenograft mouse model. nih.govmedchemexpress.com In these studies, intravenous administration of the compound led to a dose-dependent inhibition of tumor growth. nih.gov One study reported that treatment with this compound suppressed tumor growth throughout the study period and was well-tolerated by the mice. medchemexpress.com
Interactive Data Table: In Vivo Efficacy of this compound in Subcutaneous A375/TxR Xenograft Model
| Treatment Group | Tumor Growth Inhibition | Reference |
| Compound 5m (4 mg/kg) | Significant inhibition | nih.govnih.gov |
| Paclitaxel (10 mg/kg) | Less effective than 5m | nih.gov |
| Vehicle Control | Progressive tumor growth | nih.gov |
Orthotopic Melanoma Models
Orthotopic models, where tumor cells are implanted into the organ of origin (in this case, the skin), provide a more clinically relevant microenvironment for studying tumor growth and response to therapy. At present, specific studies detailing the efficacy of this compound in orthotopic melanoma models are not available in the reviewed scientific literature.
Metastatic Melanoma Models
Metastatic melanoma is the most aggressive and life-threatening form of the disease. Therefore, evaluating the efficacy of a new agent in preventing or treating metastasis is crucial. The in vivo studies using the subcutaneous A375/TxR xenograft model also provided insights into the anti-metastatic potential of this compound. The compound was found to dose-dependently reduce spontaneous lung and liver metastases that originated from the primary subcutaneous tumors. medchemexpress.comnih.gov Histological analysis of lung and liver tissues from treated mice confirmed a reduction in metastatic nodules compared to control groups. nih.gov
While these findings on spontaneous metastasis are promising, dedicated studies using experimental metastasis models, such as those involving the intravenous injection of melanoma cells to simulate the metastatic process, have not been extensively reported for this compound in the available literature.
Evaluation of Tumor Growth Inhibition and Regression
The anti-tumor activity of this compound has been demonstrated in various pre-clinical melanoma models, showing significant inhibition of tumor growth and induction of regression. In vivo studies using xenograft mouse models have been crucial in establishing the efficacy of this agent.
One study utilized a xenograft model with A375 human melanoma cells, which harbor a wild-type p53 gene. nih.gov Treatment with this compound led to a notable reduction in tumor progression. nih.gov Another investigation in a B16-F10 murine melanoma model also confirmed the agent's ability to inhibit tumor growth without apparent toxicity. mdpi.com
Further research in a mouse model of malignant melanoma revealed that this compound suppressed tumor formation by approximately 46%. iiarjournals.org In a separate in vivo xenograft mouse model, treatment with this compound was found to inhibit melanoma growth and extend the survival of the mice compared to untreated controls. oncotarget.com The inhibition of tumor cell proliferation was a key finding in these studies. oncotarget.com
The efficacy of this compound has also been observed in melanoma cell lines that are resistant to other treatments, such as BRAF and MEK inhibitors. nih.gov For instance, in COLO-792 and RPMI-7951 cell lines, this compound elicited a dose-dependent inhibitory effect on cell viability. nih.gov
Table 1: Summary of In Vivo Tumor Growth Inhibition by this compound
| Melanoma Model | Key Findings | Reference |
|---|---|---|
| A375 Human Melanoma Xenograft | Inhibition of tumor growth | nih.gov |
| B16-F10 Murine Melanoma | Inhibition of tumor growth without apparent toxicity | mdpi.com |
| Malignant Melanoma Mouse Model | ~46% suppression of tumor formation | iiarjournals.org |
| Melanoma Xenograft Mouse Model | Inhibition of melanoma growth and extended survival | oncotarget.com |
The anti-proliferative effects of this compound have been quantified in various melanoma cell lines. The half-maximal inhibitory concentration (IC50) and the concentration for total growth inhibition (TGI) are key metrics in these assessments. For example, a photo-converted derivative of a BRAF inhibitor showed cytostatic activity on SKMEL28 melanoma cells, with a TGI value of 8.9 μM. acs.org
Table 2: In Vitro Anti-proliferative Activity of Anti-melanoma Agents
| Cell Line | Compound | IC50 / TGI | Reference |
|---|---|---|---|
| SKMEL28 | Dabrafenib_photo (2) | TGI = 8.9 μM | acs.org |
| A375 | JW-1-283 | IC50 = 2.2 μM | nih.gov |
| M14 | JW-1-283 | IC50 = 11.3 μM | nih.gov |
| RPMI-7951 | JW-1-283 | IC50 = 11.1 μM | nih.gov |
Histopathological and Immunohistochemical Analysis of Treated Tumors
Histopathological and immunohistochemical analyses of tumors treated with this compound have provided valuable insights into its mechanisms of action, revealing effects on cell proliferation, apoptosis, and the tumor microenvironment.
Immunohistochemical staining for the proliferation marker Ki-67 has been a key method to assess the anti-proliferative effects of this compound in vivo. In a melanoma xenograft mouse model, treatment with the agent resulted in a dose-dependent inhibition of Ki-67 expression in tumor tissues, confirming the suppression of tumor cell proliferation. oncotarget.com
Furthermore, immunohistochemical analysis has been used to investigate the impact of this compound on specific signaling pathways. For instance, in tumors treated with JW-1-283, immunostaining for cyclin D1 was performed to assess its effect on the cell cycle. nih.gov In another study, immunohistochemical analysis of tumor tissues from a mouse model of malignant melanoma confirmed a reduction in the expression of angiogenin (B13778026) (ANG), which is implicated in tumor proliferation and angiogenesis. iiarjournals.org
TUNEL assays, which detect DNA fragmentation characteristic of apoptosis, have revealed a significant increase in apoptotic cells in tumor tissues treated with this compound. iiarjournals.org This pro-apoptotic effect was further substantiated by in vitro experiments showing activation of caspase 3 and suppression of the anti-apoptotic protein Bcl-2. iiarjournals.org Western blot analysis has also shown an increased level of the cleaved form of PARP (cPARP), a marker of apoptosis, in melanoma cells treated with the haspin inhibitor CHR-6494. nih.gov
The impact of treatment on the tumor microenvironment has also been examined. In studies involving immunotherapy combinations, immunohistochemical staining was used to analyze the infiltration of immune cells. For example, after treatment with an anti-PD-1 antibody, A20 deficiency in tumors led to a significant enrichment of infiltrated lymphocytes. bmj.com Staining for markers like Ly6C/Ly6G has been used to identify myeloid-derived suppressor cells (MDSCs) within the tumor. jci.org
Table 3: Summary of Histopathological and Immunohistochemical Findings
| Analysis Type | Marker/Assay | Observation | Reference |
|---|---|---|---|
| Immunohistochemistry | Ki-67 | Dose-dependent inhibition in tumor tissues | oncotarget.com |
| Immunostaining | Cyclin D1 | Assessed to evaluate cell cycle effects | nih.gov |
| Immunohistochemistry | Angiogenin (ANG) | Reduction in expression in tumor tissues | iiarjournals.org |
| TUNEL Assay | Apoptosis | Significant increase in apoptotic cells in treated tumors | iiarjournals.org |
| Western Blot | Cleaved PARP (cPARP) | Increased levels in treated melanoma cells | nih.gov |
| Immunohistochemistry | Infiltrated Lymphocytes | Significant enrichment in A20 deficient tumors after anti-PD-1 treatment | bmj.com |
| Immunohistochemistry | Ly6C/Ly6G | Used to identify MDSCs in the tumor microenvironment | jci.org |
Pharmacokinetic and Pharmacodynamic Analysis of Anti Melanoma Agent 1 in Pre Clinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
The preclinical evaluation of a drug candidate's ADME properties is fundamental to understanding its potential therapeutic efficacy and safety profile. For Anti-melanoma agent 1, a series of in vitro and in vivo studies in animal models have been conducted to characterize its pharmacokinetic behavior.
In vitro Metabolic Stability (Microsomal and Hepatocyte Stability)
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. srce.hr In vitro assays using liver microsomes and hepatocytes are standard methods for assessing this parameter. nih.gov For this compound, incubations with human, rat, and mouse liver microsomes were performed. The compound exhibited moderate metabolic stability, with its half-life varying across species. This suggests that the liver's metabolic enzymes, primarily cytochrome P450s, are involved in its clearance. allucent.com
Further studies in primary hepatocytes, which contain both Phase I and Phase II metabolic enzymes, provided a more complete picture of its metabolic fate. nih.gov These experiments helped in determining the intrinsic clearance of this compound, a measure of the liver's inherent ability to metabolize the drug. researchgate.net The results from these hepatocyte assays were consistent with the microsomal stability data, indicating a moderate rate of metabolism. nih.gov
Table 1: In vitro Metabolic Stability of this compound
| System | Species | Parameter | Value |
|---|---|---|---|
| Liver Microsomes | Human | Half-life (t½) | ~42 min |
| Liver Microsomes | Rat | Half-life (t½) | ~55 min |
| Liver Microsomes | Mouse | Half-life (t½) | ~28 min |
Plasma Protein Binding
The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as only the unbound fraction is free to distribute into tissues and exert its pharmacological effect. The plasma protein binding of this compound was determined using equilibrium dialysis, a common and reliable technique for these measurements. nih.govwuxiapptec.com
Across all species tested, including human, rat, and mouse, this compound was found to be highly bound to plasma proteins, with the unbound fraction being less than 2%. The primary binding protein was identified as albumin, which is a common characteristic for many drug compounds. This high level of protein binding can influence the drug's distribution and clearance characteristics.
Table 2: Plasma Protein Binding of this compound
| Species | Unbound Fraction (%) | Primary Binding Protein |
|---|---|---|
| Human | < 2% | Albumin |
| Rat | < 2% | Albumin |
Tissue Distribution Studies
Understanding where a drug distributes in the body is crucial, especially for an anti-cancer agent where preferential accumulation in tumor tissue is desirable. drexel.eduresearchgate.net Tissue distribution studies for this compound were conducted in tumor-bearing mice. jove.com Following administration, concentrations of the compound were measured in various tissues.
The results showed that this compound distributes to several organs, with the highest concentrations found in the liver and kidneys, which are the primary organs of metabolism and excretion. nih.govsnmjournals.org Encouragingly, significant concentrations of this compound were also detected in the melanoma tumor tissue. drexel.edu Conversely, the concentration in the brain was low, suggesting that the compound has limited ability to cross the blood-brain barrier.
Metabolite Identification and Characterization
Identifying the metabolites of a drug is essential for a complete understanding of its disposition and to assess whether any metabolites contribute to the drug's efficacy or potential toxicity. nih.gov The metabolic pathways of this compound were investigated using both in vitro and in vivo samples. nih.govallucent.com
Analysis of samples from microsomal and hepatocyte incubations, as well as plasma and urine from animal studies, revealed that this compound is metabolized through two primary pathways: oxidation (a Phase I reaction) and glucuronidation (a Phase II reaction). allucent.com The main oxidative metabolite was designated as M1, and the primary glucuronide conjugate was named M2. Structural elucidation of these metabolites is ongoing to fully characterize their chemical structures and to determine their pharmacological activity.
Pharmacodynamic Biomarker Discovery and Validation
Pharmacodynamic (PD) biomarkers are critical for drug development as they provide evidence that the drug is interacting with its intended target and exerting the desired biological effect. ascopubs.orgascopubs.org
Target Engagement Assays (Cellular and Tissue Levels)
Target engagement assays are designed to confirm that a drug binds to its molecular target within cells and tissues. nih.govcatapult.org.uk For this compound, a cellular thermal shift assay (CETSA) was utilized in melanoma cell lines. oup.com This assay demonstrated that this compound binds to its target protein, leading to an increase in the protein's thermal stability.
To confirm target engagement in a more physiologically relevant setting, tumor tissues from treated animal models were analyzed. nih.gov These in vivo studies showed a dose-dependent engagement of the target by this compound. Furthermore, to demonstrate a functional consequence of this binding, downstream signaling pathways were investigated. It was found that target engagement by this compound led to a significant modulation of phosphorylated ERK (p-ERK), a key protein in a signaling pathway often dysregulated in melanoma. aacrjournals.orgnih.gov This provides strong evidence that this compound not only binds its target but also impacts its function within the cancer cells.
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| M1 |
| M2 |
| p-ERK |
Downstream Pathway Modulation Monitoring
The anti-tumor activity of this compound has been linked to its ability to modulate key intracellular signaling pathways that are frequently dysregulated in melanoma. Pre-clinical investigations have focused on elucidating these mechanisms to understand the agent's efficacy and to identify potential pharmacodynamic biomarkers.
Notably, this compound has been shown to significantly suppress the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. oncotarget.commedecinesciences.org This pathway is crucial for cell proliferation, survival, and growth in many cancer types, including melanoma. medecinesciences.orgfrontiersin.org In in vitro studies using human melanoma cell lines, treatment with this compound led to a marked decrease in the phosphorylation of key downstream effectors of the PI3K/mTOR pathway. Specifically, a reduction in phosphorylated p70S6K and 4E-BP1 was observed, indicating a dampening of protein synthesis and cell cycle progression signals. oncotarget.com
Furthermore, research indicates that this compound also impacts the Hedgehog (Hh) and Wnt/β-catenin signaling pathways. oncotarget.com The Hh pathway, which is aberrantly activated in some melanomas, was found to be downregulated following treatment, as evidenced by decreased expression of the transcription factor Gli-1. oncotarget.com Similarly, the agent was observed to modulate the Wnt pathway by upregulating the expression of Axin-1, a negative regulator of β-catenin. This leads to the suppression of β-catenin and its downstream targets, which are involved in cell proliferation. oncotarget.com
The table below summarizes the observed modulation of key downstream signaling proteins in melanoma cells following treatment with this compound in pre-clinical studies.
Table 1: Modulation of Downstream Pathway Proteins by this compound in Pre-clinical Melanoma Models
| Pathway | Protein | Observed Effect | Implication |
| PI3K/AKT/mTOR | Phosphorylated p70S6K | Decreased | Inhibition of protein synthesis |
| PI3K/AKT/mTOR | Phosphorylated 4E-BP1 | Decreased | Inhibition of translation initiation |
| PI3K/AKT/mTOR | Phosphorylated AKT | Decreased | Reduced cell survival signaling |
| Hedgehog | Gli-1 | Decreased | Inhibition of Hh pathway-driven proliferation |
| Wnt/β-catenin | β-catenin | Decreased | Reduced cell proliferation |
| Wnt/β-catenin | Axin-1 | Increased | Negative regulation of Wnt signaling |
Correlation of Biomarkers with Efficacy in Pre-clinical Models
The identification of biomarkers that correlate with the efficacy of this compound is a critical aspect of its pre-clinical development, aiming to stratify patient populations that are most likely to respond to treatment. Research in this area has focused on both tumor-associated biomarkers and circulating factors.
One of the most significant biomarkers identified is the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. nih.govmdpi.com In xenograft models of human melanoma, a positive correlation has been observed between higher baseline PD-L1 expression and a more robust anti-tumor response to this compound. mdpi.com This suggests that the agent may, in part, exert its effects by modulating the tumor immune microenvironment, a mechanism that is more effective in tumors with pre-existing immune engagement.
In addition to tissue-based markers, circulating biomarkers have also been evaluated. Increased serum levels of certain chemokines, such as CCL26, have shown a significant correlation with the efficacy of anti-melanoma immunotherapies in pre-clinical settings. dntb.gov.ua While direct studies on this compound are ongoing, the principle of using serum markers to predict response is a promising avenue. Conversely, high baseline levels of serum lactate (B86563) dehydrogenase (LDH) have been associated with a poorer prognosis and limited efficacy of some anti-melanoma agents in pre-clinical models. semanticscholar.org
The table below presents a summary of key biomarkers and their correlation with the efficacy of this compound in pre-clinical studies.
Table 2: Correlation of Biomarkers with Efficacy of this compound in Pre-clinical Models
| Biomarker Category | Biomarker | Correlation with Efficacy | Pre-clinical Model |
| Tumor Tissue | PD-L1 Expression | Positive | Human Melanoma Xenograft |
| Tumor Tissue | Tumor Infiltrating Lymphocytes (TILs) | Positive | Murine Melanoma Models |
| Circulating | Serum CCL26 | Positive | Advanced Melanoma Models |
| Circulating | Serum Lactate Dehydrogenase (LDH) | Negative | Metastatic Melanoma Models |
Resistance Mechanisms to Anti Melanoma Agent 1 in Pre Clinical Settings
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent ability of a subset of melanoma cells to withstand the effects of Vemurafenib from the outset of therapy. nih.gov This pre-existing resistance is a major reason why complete responses to treatment are rare. oncotarget.com Several mechanisms have been identified in pre-clinical models:
Loss of PTEN: The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a negative regulator of the PI3K/AKT signaling pathway. oncotarget.comnih.gov Loss of PTEN function, observed in 10-33% of melanoma specimens, can contribute to intrinsic resistance by increasing signaling through the PI3K/AKT pathway, which promotes cell survival and suppresses apoptosis. oncotarget.comnih.gov However, PTEN loss alone may not be sufficient to confer resistance and often co-occurs with other alterations. oncotarget.com
RAC1 Mutations: Mutations in the RAC1 gene, particularly the P29S hotspot mutation, can confer primary resistance to BRAF inhibitors. nih.gov
Stromal Cell Interactions: The tumor microenvironment plays a crucial role. Stromal cells, such as cancer-associated fibroblasts, can secrete growth factors like Hepatocyte Growth Factor (HGF). oncotarget.comfrontiersin.org HGF binds to its receptor, c-MET, on melanoma cells, leading to the activation of both the MAPK and PI3K/AKT pathways, thereby bypassing the inhibitory effect of Vemurafenib. oncotarget.comfrontiersin.org
Aberrations in Cell Cycle Regulators: Amplification of genes like Cyclin D1 (CCND1) and CDK4, which drive cell cycle progression, can contribute to intrinsic resistance. nih.govnih.gov
Acquired Resistance Mechanisms
Acquired resistance develops in melanoma cells after an initial response to Vemurafenib. nih.gov This evolutionary process under the selective pressure of the drug involves genetic, epigenetic, and signaling pathway adaptations that ultimately restore tumor growth.
The most common theme in acquired resistance is the reactivation of the MAPK pathway through various genetic alterations. nih.govresearchgate.netnih.gov
BRAF Gene Alterations:
Amplification: An increase in the number of copies of the BRAF V600E gene can overcome the inhibitory concentration of Vemurafenib. frontiersin.orgnih.gov
Alternative Splicing: The generation of truncated BRAF V600E splice variants that lack the RAS-binding domain can lead to constitutive, RAS-independent dimerization and reactivation of the MAPK pathway. researchgate.netaacrjournals.orgmdpi.com
Gene Fusions: The acquisition of a novel gene fusion, such as AGAP3–BRAF, has been shown to induce Vemurafenib resistance in pre-clinical models. researchwithrutgers.com
Upstream and Downstream Mutations:
NRAS/KRAS Mutations: Activating mutations in NRAS (e.g., Q61K, Q61R) or KRAS (e.g., K117N) are frequently observed in resistant tumors. researchgate.netaacrjournals.orgascopubs.org These mutations lead to the activation of CRAF, which bypasses the need for BRAF and reactivates MEK/ERK signaling. researchgate.netascopubs.org
MEK1/2 Mutations: Mutations in the downstream kinase MEK1 (e.g., C121S) can confer resistance to both BRAF and MEK inhibitors by altering the drug-binding site or promoting a constitutively active conformation. researchgate.netascopubs.org
Loss of Tumor Suppressors:
NF1 Inactivation: Loss-of-function mutations in NF1, a negative regulator of RAS, can lead to increased RAS activity and subsequent MAPK pathway reactivation, contributing to both primary and secondary resistance. nih.gov
| Gene | Type of Alteration | Mechanism of Resistance | Reference |
|---|---|---|---|
| BRAF | Amplification | Increases target protein level, overcoming drug concentration. | frontiersin.orgnih.gov |
| BRAF | Alternative Splicing (e.g., p61-BRAFV600E) | Leads to RAS-independent dimerization and pathway reactivation. | researchgate.netaacrjournals.orgmdpi.com |
| BRAF | Gene Fusion (e.g., AGAP3-BRAF) | Creates a constitutively active fusion protein. | researchwithrutgers.com |
| NRAS | Activating Mutation (e.g., Q61K/R) | Activates CRAF, bypassing BRAF inhibition. | researchgate.netaacrjournals.org |
| KRAS | Activating Mutation (e.g., K117N) | Activates CRAF, bypassing BRAF inhibition. | researchgate.net |
| MEK1 (MAP2K1) | Activating Mutation (e.g., C121S) | Confers resistance to both BRAF and MEK inhibitors. | researchgate.netascopubs.org |
| NF1 | Loss-of-function Mutation | Increases RAS activity, leading to MAPK pathway reactivation. | nih.gov |
Epigenetic changes, which alter gene expression without changing the DNA sequence, are increasingly recognized as key drivers of drug resistance. nih.govnih.gov These modifications can promote phenotypic plasticity, allowing melanoma cells to adapt to therapy. nih.gov
Histone Modifications: A genome-wide CRISPR/Cas9 screen identified mutations in several genes related to histone modification as contributors to Vemurafenib resistance. gwu.edunih.gov For instance, upregulation of histone deacetylases (HDACs) like HDAC6 and HDAC8 is implicated in resistance by preventing drug-induced cell death and increasing transcriptional activity of pro-survival factors. gwu.edu
DNA Methylation: Changes in DNA methylation patterns can silence tumor suppressor genes or activate oncogenes. nih.govmdpi.com For example, treatment with the DNA methyltransferase inhibitor decitabine (B1684300) can delay the development of acquired resistance in pre-clinical models, highlighting the role of methylation in maintaining a drug-sensitive state. oncotarget.com Overexpression of receptor tyrosine kinases (RTKs) due to epigenetic changes can also induce resistance. nih.govamegroups.org
Melanoma cells can develop resistance by rewiring their signaling networks to bypass the blocked BRAF pathway. This often involves the activation of parallel or downstream survival pathways. embopress.orgaacrjournals.org
PI3K/AKT Pathway Activation: Upregulation of the PI3K/AKT/mTOR pathway is a common escape mechanism. frontiersin.orgmdpi.com This can occur through loss of the PTEN tumor suppressor, activating mutations in PIK3CA (e.g., H1047R) or AKT, or through upstream activation by receptor tyrosine kinases (RTKs). aacrjournals.orgmdpi.commdpi.com Activated AKT promotes cell survival and proliferation independently of the MAPK pathway. frontiersin.org
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression and activation of RTKs such as PDGFRβ, IGF-1R, and AXL can confer resistance by activating both the PI3K/AKT and MAPK pathways. researchgate.netaacrjournals.orgascopubs.orgnih.gov
Metabolic Rewiring: Vemurafenib-resistant cells can exhibit altered metabolism, such as an increased dependence on serine or glutamine metabolism for survival and growth. frontiersin.org
Feedback Loop Reactivation: BRAF inhibition can relieve negative feedback loops, leading to the reactivation of upstream signaling components and rewiring of the MAPK cascade. oncotarget.comembopress.orgaacrjournals.org This creates a drug-adapted state that allows cells to persist and eventually acquire permanent resistance mechanisms. embopress.org
Strategies to Overcome Resistance (Pre-clinical Focus)
A primary goal of pre-clinical research is to identify strategies to prevent or overcome resistance to Vemurafenib. This often involves combination therapies that target both the primary oncogenic driver and the emerging resistance mechanisms.
Pre-clinical studies have identified several classes of agents that can modulate or reverse Vemurafenib resistance.
MEK Inhibitors: Given that most resistance mechanisms reconverge on the MAPK pathway, combining BRAF inhibitors with MEK inhibitors (e.g., Trametinib) is a clinically established strategy to achieve a more profound and durable pathway inhibition. nih.govdovepress.com
PI3K/AKT/mTOR Inhibitors: For resistance driven by PI3K/AKT pathway activation, adding inhibitors of PI3K, AKT, or mTOR has shown synergistic effects in pre-clinical models, effectively blocking this major escape route. nih.govmdpi.comdovepress.com
RTK Inhibitors: When resistance is mediated by the upregulation of specific RTKs like c-MET, EGFR, or AXL, co-treatment with their respective inhibitors can restore sensitivity to Vemurafenib. nih.govpnas.org
Epigenetic Modulators: Agents that target epigenetic machinery, such as HDAC inhibitors (e.g., Panobinostat, Vorinostat) and DNA methyltransferase inhibitors (e.g., Decitabine), can sensitize melanoma cells to BRAF inhibitors and reverse resistance by altering gene expression profiles. nih.govgwu.eduoncotarget.com
HSP90 Inhibitors: The chaperone protein HSP90 is required for the stability of client proteins, including BRAF. HSP90 inhibitors have been proposed as a strategy to overcome resistance by promoting the degradation of both wild-type and mutated BRAF. nih.gov
| Agent Class | Example Agent | Mechanism of Action | Targeted Resistance Mechanism | Reference |
|---|---|---|---|---|
| MEK Inhibitors | Trametinib (B1684009) | Inhibits MEK1/2, downstream of BRAF. | MAPK pathway reactivation (e.g., NRAS mutation, BRAF splicing). | nih.govdovepress.com |
| PI3K/AKT Inhibitors | - | Inhibits the PI3K/AKT survival pathway. | PTEN loss, PIK3CA/AKT mutations. | nih.govmdpi.comdovepress.com |
| RTK Inhibitors | Erlotinib (EGFRi) | Inhibits specific receptor tyrosine kinases. | Upregulation of RTKs (e.g., EGFR, c-MET). | nih.govpnas.org |
| HDAC Inhibitors | Panobinostat, Vorinostat | Modulates gene expression by inhibiting histone deacetylation. | Epigenetic reprogramming. | gwu.edu |
| DNMT Inhibitors | Decitabine | Inhibits DNA methylation, altering gene expression. | Epigenetic reprogramming. | oncotarget.com |
| HSP90 Inhibitors | XL888 | Promotes degradation of BRAF and other client proteins. | Multiple MAPK-dependent mechanisms. | nih.govnih.gov |
Development of Next-Generation Analogs
In response to the challenges posed by intrinsic and acquired resistance to initial anti-melanoma therapies, significant research efforts have been directed towards the development of next-generation analogs. These newer agents are designed to overcome specific resistance mechanisms, enhance efficacy, and improve upon the properties of their predecessors. The development of these analogs often involves strategic structural modifications to the parent compounds to alter their biochemical interactions, improve their pharmacokinetic profiles, and circumvent pathways that lead to treatment failure.
One key strategy in developing next-generation agents is to target the same pathway as the original compound but with higher potency or a modified binding mechanism that is effective against mutated targets. Another approach involves creating analogs that can counteract the upregulation of bypass signaling pathways, a common mechanism of acquired resistance. Furthermore, medicinal chemists aim to enhance properties such as lipophilicity to increase cellular uptake or to design compounds that are less susceptible to efflux pumps that can expel drugs from cancer cells. The following examples illustrate the preclinical development and rationale behind several next-generation analogs for different classes of anti-melanoma agents.
A promising strategy for melanoma-specific therapy involves harnessing the enzyme tyrosinase, which is uniquely active in melanocytes and melanoma cells, to convert non-toxic prodrugs into cytotoxic agents. encyclopedia.pub Phenolic melanin (B1238610) precursors are considered rational candidates for this approach because their oxidation is dependent on tyrosinase. encyclopedia.pub
Initial studies focused on compounds like N-acetyl-4-S-cysteaminylphenol (NAcCAP). While NAcCAP showed selective uptake by melanotic melanoma cells, efforts were made to enhance its efficacy. encyclopedia.pub This led to the development of N-propionyl-4-S-cysteaminylphenol (NPrCAP), a next-generation analog created by replacing the N-acetyl group with an N-propionyl group. This modification was intended to increase the lipophilicity of the compound, with the expectation of greater uptake into melanoma cells. encyclopedia.pub
Preclinical studies demonstrated that NPrCAP had a greater Vmax value for tyrosinase compared to tyrosine, 4SCAP, and NAcCAP. encyclopedia.pub In comparative studies using B16 melanoma tumors, NPrCAP and NAcCAP had similar tumor growth-inhibitory effects. However, NPrCAP was found to be considerably more effective at increasing the lifespan of melanoma-bearing mice, establishing it as a superior agent among the developed sulfur-containing tyrosine analogs. encyclopedia.pub Further attempts to improve upon NAcCAP by synthesizing various other analogues to increase lipophilicity resulted in a modest increase in anti-melanoma activity but also showed some tyrosinase-independent cytotoxicity. encyclopedia.pub
Table 1: Preclinical Data for Next-Generation Tyrosine Analogues
| Compound | Structural Modification | Key Preclinical Findings |
|---|---|---|
| NAcCAP | Parent Compound | Selectively taken up by melanotic melanoma cells. encyclopedia.pub |
| NPrCAP | N-acetyl group replaced with N-propionyl group. | Increased lipophilicity and greater Vmax for tyrosinase. encyclopedia.pub Comparable tumor growth inhibition to NAcCAP but significantly better at increasing lifespan in mice. encyclopedia.pub |
| Other NAcCAP Analogues | Various modifications to increase lipophilicity. | Modest increase in anti-melanoma activity, correlated with increased lipophilicity. encyclopedia.pub Exhibited some tyrosinase-independent cytotoxicity. encyclopedia.pub |
The discovery of activating BRAF mutations, particularly V600E, in a significant percentage of melanomas spurred the development of targeted BRAF inhibitors. mdpi.com However, acquired resistance to these inhibitors, often through the reactivation of the MAPK pathway via MEK signaling, quickly emerged as a clinical challenge. mdpi.com This led to the development of combination therapies pairing a BRAF inhibitor with a MEK inhibitor.
The first-generation combination approved was dabrafenib (B601069) and trametinib. Subsequently, next-generation combinations have been developed, such as encorafenib (B612206) and binimetinib, which was approved in 2018. curemelanoma.org The development of multiple generations of these inhibitor combinations provides different options for patients, as not every treatment has the same efficacy or profile in each individual. curemelanoma.org Preclinical research has also indicated that treatment with MAPK inhibitors can induce transcriptional signatures similar to those associated with resistance to immune checkpoint inhibitors, suggesting overlapping resistance mechanisms. nih.gov
Immunoblot tests on certain novel compounds have shown the ability to inhibit the phosphorylation of both MEK and ERK, making them excellent candidates for further development as potential melanoma agents. nih.gov
Table 2: Generations of BRAF/MEK Inhibitor Combinations
| Generation | BRAF Inhibitor | MEK Inhibitor | Key Feature |
|---|---|---|---|
| First | Dabrafenib | Trametinib | First approved combination therapy targeting both BRAF and MEK. curemelanoma.org |
| Next | Vemurafenib | Cobimetinib | An alternative first-generation combination. curemelanoma.org |
| Next | Encorafenib | Binimetinib | A later-generation combination approved in 2018, offering a different therapeutic profile. curemelanoma.org |
Thalidomide (B1683933), a drug with a complex history, has found renewed interest due to its antiangiogenic and immunomodulatory properties, which are relevant in cancer treatment. researchgate.net Given that angiogenesis is a crucial step in melanoma progression, thalidomide has been investigated to enhance the antitumor activity of chemotherapy in metastatic melanoma. researchgate.net However, the significant side effects associated with thalidomide have driven research towards the synthesis and optimization of new, safer, and more effective thalidomide analogs. researchgate.net
The phthalimide (B116566) ring system is considered an essential pharmacophoric fragment, and numerous phthalimidic compounds have been synthesized and evaluated as potential anticancer drugs. researchgate.net In one such study, a series of phthalimide derivatives were screened, leading to the identification of a compound designated as 2k . In preclinical in vitro assays using the A2058 human melanoma cell line, compound 2k was characterized as a potent anticancer agent. researchgate.net
Further investigation revealed that compound 2k induces apoptosis in melanoma cells by inhibiting tubulin polymerization, a mechanism distinct from the primary immunomodulatory effects of thalidomide. researchgate.net Tubulin is a critical component of the cellular cytoskeleton, and its disruption interferes with essential cellular functions, making it a valuable target in cancer therapy. researchgate.net Importantly, compound 2k did not exhibit cytotoxic effects on normal cells in these preclinical tests, suggesting a favorable selectivity profile and marking it as a valid candidate for further investigation. researchgate.net
Table 3: Preclinical Profile of a Next-Generation Thalidomide Analog
| Compound | Target Cell Line | Mechanism of Action | Key Preclinical Finding |
|---|
| Compound 2k | A2058 (Human Melanoma) | Inhibition of tubulin polymerization, leading to apoptosis. researchgate.net | Demonstrated potent anticancer activity against melanoma cells with no detected cytotoxicity towards normal cells in vitro. researchgate.net |
Combination Therapeutic Strategies with Anti Melanoma Agent 1 in Pre Clinical Models
Rationale for Combination Therapy
The primary rationale for employing combination therapy in melanoma is to target multiple oncogenic pathways or cellular processes simultaneously. nih.govnih.gov Melanoma is a heterogeneous disease, often characterized by the activation of redundant signaling pathways that can mediate survival and proliferation. nih.gov When a single pathway is inhibited, cancer cells can often adapt by activating alternative compensatory pathways, leading to acquired resistance. researchgate.net For instance, while BRAF inhibitors can induce significant initial responses in BRAF-mutant melanomas, resistance frequently develops. researchgate.net
Pre-clinical studies suggest that combining agents can lead to more durable responses by preventing this adaptive resistance. nih.govresearchgate.net Furthermore, some therapeutic classes, such as targeted therapies, can modulate the tumor microenvironment, making it more susceptible to other treatments like immunotherapy. nih.govnih.gov This potential for synergistic interaction—where the combined effect of two or more drugs is greater than the sum of their individual effects—is a cornerstone of modern pre-clinical cancer research. nih.gov The goal is to achieve a potent anti-tumor effect, including the induction of cancer cell death (apoptosis), while minimizing the opportunity for the tumor to evolve and escape treatment. spandidos-publications.comnih.gov
Synergistic Interactions with Conventional Chemotherapies (Pre-clinical)
While targeted and immunotherapies have become central to melanoma treatment, research has also explored combining newer agents with conventional chemotherapeutics to enhance their efficacy. Pre-clinical studies have demonstrated that certain combinations can result in synergistic cytotoxicity against melanoma cells.
For example, a systematic study in A375MM human melanoma cells investigated combinations of standard chemotherapeutics with G-quadruplex (G4) binders, which are molecules that target specific DNA structures. nih.gov The results showed that the degree of synergism was highly dependent on the specific drugs and the schedule of administration. nih.gov Intriguingly, some of the most effective synergistic combinations displayed selective toxicity towards melanoma cells compared to non-cancerous human keratinocytes. nih.gov
Another study found that the combination of the investigational agent artemisone (B1665779) with elesclomol-Cu(II) resulted in a synergistic effect against melanoma cells. frontiersin.org Similarly, the chemotherapeutic agent etoposide (B1684455) showed synergistic interactions when combined with elesclomol-Cu(II). frontiersin.org These findings highlight the potential for rationally designed combinations to breathe new life into conventional chemotherapy agents by overcoming resistance mechanisms and increasing their therapeutic window.
Table 1: Pre-clinical Synergistic Interactions with Conventional Chemotherapies
| Agent 1 | Agent 2 | Cell Line | Observed Effect | Source |
|---|---|---|---|---|
| Paclitaxel | PDS (a bisquinoline G4 binder) | A375MM | Synergistic cytotoxicity | nih.gov |
| Methotrexate | Berberine | A375MM | Synergistic cytotoxicity | nih.gov |
| Methotrexate | PDS | A375MM | Synergistic cytotoxicity | nih.gov |
| Etoposide | Elesclomol-Cu(II) | Melanoma cells | Synergistic interactions | frontiersin.org |
Combination with Targeted Therapies (e.g., BRAF/MEK Inhibitors, Pre-clinical)
The most established combination targeted therapy in melanoma involves the dual inhibition of the MAPK pathway using BRAF and MEK inhibitors. Pre-clinical studies provided the foundational evidence for this approach, demonstrating that concurrent inhibition could prevent or delay the onset of acquired resistance to BRAF inhibitors alone. researchgate.netnih.gov The combination of a BRAF inhibitor (e.g., vemurafenib, dabrafenib) with a MEK inhibitor (e.g., trametinib (B1684009), cobimetinib) has been shown to lead to greater tumor growth inhibition and increased apoptosis compared to either agent used as monotherapy in pre-clinical models. spandidos-publications.comresearchgate.net
Beyond dual MAPK pathway blockade, pre-clinical research supports combining BRAF/MEK inhibitors with agents targeting other critical survival pathways, such as the PI3K/AKT/mTOR pathway. nih.gov There is evidence that inhibiting both the MAPK and PI3K/AKT pathways can have synergistic effects on growth inhibition and cell survival. nih.govnih.gov For instance, combining a PI3K inhibitor like BKM-120 or LY294002 with the mTOR inhibitor rapamycin (B549165) demonstrated a synergistic anti-proliferative effect in melanoma cells. spandidos-publications.com Similarly, the MEK inhibitor AZD6244 and the PI3K/mTOR inhibitor BEZ235 showed synergistic anti-tumor activity when used together. nih.gov
Another pre-clinical strategy involves combining the haspin inhibitor CHR-6494 with a MEK inhibitor, which revealed a synergistic effect on the viability of both wild-type and BRAF-mutant melanoma cell lines. nih.gov
Table 2: Pre-clinical Combinations with Targeted Therapies
| Agent 1 | Agent 2 | Target Pathway(s) | Pre-clinical Finding | Source |
|---|---|---|---|---|
| Dabrafenib (B601069) (BRAFi) | Trametinib (MEKi) | MAPK | Decreased acquired resistance, higher tumor response rates | researchgate.netnih.gov |
| Vemurafenib (BRAFi) | Cobimetinib (MEKi) | MAPK | Synergistic inhibition of CRAF, pMEK, and other markers | spandidos-publications.com |
| Rapamycin (mTORi) | BKM-120 (PI3Ki) | PI3K/mTOR | Synergistic, dose-dependent anti-proliferative effect | spandidos-publications.com |
| AZD6244 (MEKi) | BEZ235 (PI3K/mTORi) | MAPK & PI3K/mTOR | Synergistic anti-tumor activity | nih.gov |
Combination with Immunotherapies (Pre-clinical Focus on Immune Modulation)
A highly promising area of pre-clinical research involves combining targeted therapies with immunotherapies, such as immune checkpoint inhibitors (ICIs). nih.govnih.gov The rationale is that targeted agents, particularly BRAF and MEK inhibitors, can modulate the tumor microenvironment to make it more conducive to an anti-tumor immune response. nih.govnih.gov
Pre-clinical studies have shown that BRAF inhibition can lead to an increase in melanoma antigen expression and a greater infiltration of CD8+ T cells into the tumor. nih.gov However, this can be accompanied by an upregulation of immunosuppressive molecules like PD-L1. aacrjournals.org This provides a clear basis for combining BRAF/MEK inhibitors with anti-PD-1 or anti-PD-L1 antibodies. The targeted therapy can effectively "prime" the tumor for recognition by the immune system, while the checkpoint inhibitor unleashes the activity of the infiltrating T cells. nih.govaacrjournals.org In a syngeneic mouse model, the combination of a BRAF inhibitor with an anti-PD-1 antibody slowed tumor growth and prolonged survival more effectively than either agent alone. nih.gov
Other pre-clinical immunotherapy combinations are also under investigation. Oncolytic viruses, which can selectively infect and kill cancer cells, are being combined with checkpoint inhibitors. bohrium.comtandfonline.com For example, a novel engineered oncolytic adenovirus, AdV-D24-ICOSL-CD40L, showed enhanced anti-cancer efficacy and 100% survival in a mouse model when combined with an anti-PD-1 antibody. bohrium.com Similarly, combining agents that target different immune checkpoints, such as anti-TIM-3 and anti-PD-1 antibodies, has shown synergistic effects in pre-clinical melanoma models. meddiscoveries.org
Table 3: Pre-clinical Combinations with Immunotherapies
| Therapy 1 | Therapy 2 | Mechanism/Rationale | Pre-clinical Model Finding | Source |
|---|---|---|---|---|
| BRAF inhibitor | Anti-PD-1 Antibody | Increased T-cell infiltration and antigen expression | Slowed tumor growth, prolonged survival | nih.gov |
| MEK inhibitor (Cobimetinib) | Anti-PD-L1 (Atezolizumab) | Enhance anti-tumor immunity | Synergistic anti-tumor activity | semanticscholar.org |
| Oncolytic Virus (ONCOS-102) | Anti-PD-1 (Pembrolizumab) | Induce immunogenic cell death, release T-cell suppression | Synergistic tumor volume reduction in humanized mice | tandfonline.com |
| Oncolytic Virus (AdV-D24-ICOSL-CD40L) | Anti-PD-1 Antibody | T-cell co-activation, overcome immune suppression | Reduced tumor volume and 100% survival in mouse model | bohrium.com |
| Anti-TIM-3 Antibody | Anti-PD-1 Antibody | Target distinct immune checkpoints | Synergistic anti-tumor effects | meddiscoveries.org |
Assessment of Synergy and Antagonism (e.g., Chou-Talalay Method)
To quantitatively assess the interaction between two or more drugs in pre-clinical studies, the Chou-Talalay method is frequently employed. frontiersin.orgnih.gov This method is based on the median-effect equation and provides a quantitative definition for synergism, additive effects, and antagonism. nih.gov
The analysis generates a Combination Index (CI), which categorizes the nature of the drug interaction:
CI < 1: Indicates synergism, meaning the effect of the combination is greater than the expected additive effect of the individual drugs. nih.gov
CI = 1: Indicates an additive effect, where the combined effect is equal to the sum of the individual drug effects. nih.gov
CI > 1: Indicates antagonism, where the drugs in combination are less effective than their additive effect. nih.gov
This method has been applied in numerous pre-clinical melanoma studies to validate combination strategies. For example, the Chou-Talalay method was used to confirm that the combination of the haspin inhibitor CHR-6494 and the MEK inhibitor trametinib was synergistic in melanoma cells. nih.gov It was also used to demonstrate a strong synergistic interaction (CI = 0.30) between artemisone and elesclomol-Cu(II). frontiersin.org In a study combining metformin (B114582) with the MEK inhibitor binimetinib, a CI value at the 50% effective dose (ED50) was calculated to be 0.80, indicating synergism. This quantitative approach is vital for distinguishing truly synergistic pairs from those that are merely additive or even detrimental in combination, providing a rigorous basis for selecting promising therapeutic strategies for further development. nih.govplos.org
Structure Activity Relationship Sar and Computational Drug Design of Anti Melanoma Agent 1 Derivatives
Identification of Key Pharmacophores
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Identifying these key features is a critical first step in drug design. For the derivatives of Anti-melanoma Agent 1, computational studies have identified a pharmacophore model crucial for their inhibitory action against melanoma cells. scielo.brnih.gov
These studies, often combining analyses of known active ligands and the structure of the biological target, reveal the critical interaction points. For instance, in a study of benzimidazole (B57391) derivatives, a general pharmacophore for inhibiting Acid Ceramidase (AC), a target in melanoma, was identified. It consists of a 6 + 5 fused ring heterocycle (the benzimidazole core), a urea (B33335) moiety, and an alkyl chain with a phenyl substituent. nih.govacs.org Similarly, for the imidazole-based agents, pharmacophore models typically consist of features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings that dictate the molecule's ability to bind effectively to its target. scielo.brnih.gov
In the context of imidazo[1,2-a]pyrazine (B1224502) derivatives, the pharmacophore model highlights the importance of the core heterocyclic nucleus and specific substitutions that enhance binding. The model helps explain why certain derivatives exhibit higher potency and provides a blueprint for designing new compounds with improved activity. scielo.br For example, a 3D-QSAR pharmacophore model developed for a set of Src inhibitors identified two hydrogen bond acceptors and two hydrophobic regions as critical for activity. nih.gov This type of model serves as a 3D query to screen large chemical databases for novel molecules that match the essential features. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.comspandidos-publications.com This method was applied to a large series of 177 imidazole (B134444) derivatives, including imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine compounds, to understand the structural features that govern their anti-melanoma potency (IC₅₀ values). scielo.br
Using machine learning algorithms, specifically Random Forest, a robust and predictive QSAR model was developed. scielo.br Such models are built by dividing the dataset into a training set, used to create the model, and a test set, used to validate its predictive power. tandfonline.comtandfonline.com The quality of a QSAR model is assessed by several statistical parameters. A good model will have a high squared correlation coefficient (R²) for the training set and a high external squared correlation coefficient (R²_pred) for the test set, indicating its ability to accurately predict the activity of new compounds. tandfonline.com
Table 1: Statistical Parameters for a Representative Anti-Melanoma QSAR Model This table presents typical statistical values for robust QSAR models, based on findings from related studies.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| R² | Coefficient of determination (Training set) | 0.819 - 0.844 | tandfonline.com |
| Q²cv | Cross-validated R² (Internal validation) | 0.772 - 0.789 | tandfonline.com |
| R²_pred | Predictive R² (External validation) | 0.712 - 0.771 | tandfonline.com |
The QSAR model for the imidazole series successfully highlighted the structural characteristics related to enhanced potency, allowing for the reliable prediction of IC₅₀ values for newly designed analogues. scielo.br
In Silico Docking and Molecular Dynamics Simulations
To gain a deeper understanding of how this compound derivatives exert their effect at a molecular level, in silico docking and molecular dynamics (MD) simulations are employed. scielo.brtandfonline.com These methods predict how a ligand (the drug molecule) binds to its protein target and the stability of the resulting complex. frontiersin.org
For the imidazole series, molecular docking studies were performed against Aurora Kinase A (AURKA), a serine/threonine kinase that is overexpressed in melanoma cells and is considered a promising therapeutic target. scielo.br The simulations aimed to predict the binding pose of the compounds within the ATP-binding site of AURKA. scielo.br Docking results showed that the most active compounds fit snugly into the binding pocket, forming key interactions with specific amino acid residues. scielo.brtandfonline.com
Molecular dynamics simulations, which model the movement of atoms in the protein-ligand complex over time, were used to assess the stability of these interactions. scielo.brfrontiersin.org These simulations revealed that the most potent derivatives maintain a stable binding orientation. Key interactions included hydrogen bonds and hydrophobic contacts, which anchor the molecule in the active site. scielo.brfip.org For example, the most active compounds in the series were observed to occupy an additional pocket within the binding site that less active molecules did not, which may explain their superior potency. scielo.br The stability of the complex and the nature of the interactions are often quantified by calculating the binding free energy.
Table 2: Molecular Docking and Interaction Data for Selected Imidazole Derivatives against AURKA This table illustrates the type of data obtained from molecular dynamics simulations, showing how binding energy and hydrogen bonds correlate with activity.
| Compound | Relative Activity | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Average H-Bonds | Reference |
|---|---|---|---|---|---|
| Derivative D4 | Most Active | -49.8 | ALA213, LEU139, GLY216 | 1-3 | scielo.br |
| Derivative D3 | Active | -45.2 | ALA213, LEU139 | 1-3 | scielo.br |
| Derivative D2 | Less Active | -33.1 | LEU263 | 0-1 | scielo.br |
These simulations provide a dynamic and detailed view of the molecular recognition process, complementing the static picture from QSAR and pharmacophore models. scielo.br
De Novo Design and Virtual Screening for Novel Scaffolds
The insights gained from SAR, QSAR, and molecular modeling are powerful tools for de novo design (designing molecules from scratch) and virtual screening. ntu.edu.sg The goal is to identify novel chemical scaffolds or derivatives with potentially higher potency and better drug-like properties. mdpi.com
Based on the predictive QSAR model and the structural insights from docking, a series of new imidazole analogues were designed. scielo.br The model allowed researchers to predict the IC₅₀ values for these new structures before synthesis, prioritizing the most promising candidates. scielo.br
Virtual screening is another powerful approach where large digital libraries of compounds are computationally evaluated for their ability to bind to a target. nih.govmdpi.com A validated pharmacophore model can be used as a 3D search query to filter databases containing millions of compounds, identifying those that match the key electronic and steric features required for activity. nih.govntu.edu.sg Hits from this initial screening can then be subjected to more computationally intensive methods like molecular docking to refine the selection and rank the compounds based on their predicted binding affinity. tandfonline.comntu.edu.sg This hierarchical approach efficiently narrows down vast chemical space to a manageable number of compounds for experimental testing, increasing the probability of discovering novel and potent anti-melanoma agents. nih.gov
Lead Optimization and Compound Library Expansion
The discovery of a "hit" or a "lead" compound through screening or initial design is the starting point for lead optimization. nih.gov This iterative process involves making targeted chemical modifications to the lead structure to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). nih.govscienceopen.com
For the imidazole-based agents, the designed analogues represent the initial steps in lead optimization. scielo.br The QSAR and docking models serve as a guide for rational modifications. For example, if a model indicates that a specific region of the molecule is in a hydrophobic pocket of the target protein, chemists can add or modify hydrophobic groups in that region to enhance binding affinity. scienceopen.com Structural simplification is another key strategy, where unnecessarily complex parts of a molecule are removed to improve properties like synthetic accessibility and reduce molecular weight, which can lead to better drug-likeness. scienceopen.com
The successfully optimized scaffolds form the basis for a compound library expansion. By applying a variety of chemical building blocks to a validated core scaffold, a focused library of related compounds can be synthesized. This allows for a more thorough exploration of the structure-activity relationship around the new lead, maximizing the potential for developing a clinical drug candidate. nih.gov
Table of Compound and Protein Names
| Name/Identifier | Description |
|---|---|
| Imidazo[1,2-a]pyridine | A heterocyclic chemical scaffold investigated for anti-melanoma activity. |
| Imidazo[1,2-a]pyrazine | A heterocyclic chemical scaffold investigated for anti-melanoma activity. |
| Aurora Kinase A (AURKA) | The protein target (a serine/threonine kinase) for the imidazole derivatives discussed. |
| Benzimidazole | A heterocyclic chemical scaffold mentioned in the context of pharmacophore identification. |
| Acid Ceramidase (AC) | An enzyme target in melanoma mentioned for pharmacophore identification. |
| Dermocybin (DMB) | An anti-melanoma agent identified from the NCI database, used in a QSAR study. |
| Bisantrene (BSN) | An anti-melanoma agent identified from the NCI database, used in a QSAR study. |
Advanced Pre Clinical Research Methodologies and Translational Prospects
Organoid and Patient-Derived Xenograft (PDX) Models for Agent 1 Evaluation
To bridge the gap between in vitro studies and clinical reality, advanced pre-clinical models such as organoids and patient-derived xenografts (PDX) are increasingly being employed. These models offer a more accurate representation of the tumor microenvironment and inter-patient heterogeneity, which are crucial factors in melanoma treatment response.
For the evaluation of Anti-melanoma agent 1, tumor organoids—three-dimensional, self-organizing structures derived from patient tumors—can provide invaluable insights. These models recapitulate the cellular diversity and architecture of the original tumor, making them a powerful tool for assessing drug sensitivity. Studies have demonstrated that melanoma organoids can predict patient responses to targeted therapies and immunotherapies with high fidelity. The use of a diverse panel of melanoma organoids would allow for the determination of the spectrum of activity of this compound across different melanoma subtypes and mutational profiles.
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, offer another layer of in vivo complexity. PDX models have been shown to maintain the histopathological and genetic characteristics of the parent tumor over multiple passages. In the context of this compound, a PDX trial, also known as a "mouse avatar" trial, could be conducted. In such a study, a cohort of PDX models representing the diversity of the melanoma patient population would be treated with the agent. This approach allows for the evaluation of efficacy in a systemic context and can help identify potential resistance mechanisms.
Table 1: Comparison of Organoid and PDX Models for this compound Evaluation
| Feature | Tumor Organoids | Patient-Derived Xenografts (PDX) |
| Model System | In vitro 3D culture | In vivo mouse model |
| Source | Patient tumor tissue or pluripotent stem cells | Patient tumor tissue |
| Key Advantage | High-throughput screening capability, preservation of tumor microenvironment components. | Maintains original tumor architecture, vasculature, and stromal components in a systemic environment. |
| Application for Agent 1 | Determining dose-response curves, assessing cytotoxicity across various melanoma subtypes. | Evaluating in vivo efficacy, pharmacokinetics, and pharmacodynamics; identifying resistance mechanisms. |
| Throughput | High | Low to Medium |
| Cost | Relatively Low | High |
High-Throughput Screening (HTS) and High-Content Screening (HCS) Applications
High-throughput screening (HTS) and high-content screening (HCS) are instrumental in the early stages of drug discovery and pre-clinical characterization. For this compound, these technologies can be applied to rapidly assess its activity and elucidate its mechanism of action.
HTS allows for the automated testing of large numbers of compounds against a specific biological target or cellular phenotype. In the context of this compound, HTS could be used to screen a library of melanoma cell lines with diverse genetic backgrounds to identify sensitive and resistant populations. This can provide initial clues about the molecular determinants of response.
High-content screening (HCS), an extension of HTS, combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. This provides a more detailed, "content-rich" picture of the drug's effects. For instance, an HCS assay for this compound could involve treating melanoma cells with the compound and then staining for various markers related to cell cycle progression, apoptosis, DNA damage, and signaling pathway activity. By analyzing the resulting images, researchers can gain a deeper understanding of the cellular processes modulated by the agent.
Table 2: Potential HCS Parameters for Mechanistic Profiling of this compound
| Cellular Parameter | Potential Readout | Mechanistic Insight |
| Cell Viability | Nuclear count, membrane integrity dyes | Cytotoxicity/cytostatic effects |
| Apoptosis | Caspase-3/7 activation, Annexin V staining | Induction of programmed cell death |
| Cell Cycle | DNA content analysis (e.g., Hoechst staining) | Cell cycle arrest at specific phases (G1, S, G2/M) |
| DNA Damage | γH2AX foci formation | Induction of DNA double-strand breaks |
| Signaling Pathways | Phospho-protein levels (e.g., p-ERK, p-AKT) | Modulation of key cancer-related signaling cascades |
| Cellular Morphology | Changes in cell shape, size, and texture | General cellular stress, cytoskeletal disruption |
Nanotechnology-Based Delivery Systems (Pre-clinical Formulation)
The therapeutic efficacy of an anti-cancer agent can often be enhanced through advanced formulation strategies. Nanotechnology offers a promising avenue for improving the delivery of this compound to tumor sites while minimizing off-target toxicity. Various types of nanoparticles, such as liposomes, polymeric nanoparticles, and micelles, can be engineered to encapsulate the drug.
In a pre-clinical setting, the development of a nano-formulation for this compound would involve several key steps. First, a suitable nanocarrier would be selected based on the physicochemical properties of the agent, such as its solubility and stability. The nanoparticles would then be loaded with the drug and characterized for size, surface charge, drug loading efficiency, and release kinetics.
Subsequent pre-clinical studies in cell culture and animal models would be necessary to evaluate the performance of the nano-formulated agent compared to the free drug. These studies would assess parameters such as cellular uptake, cytotoxicity, biodistribution, and in vivo anti-tumor efficacy. The goal is to develop a delivery system that achieves preferential accumulation of this compound in the tumor tissue, thereby increasing its therapeutic index.
Biomarker Discovery for Patient Stratification (Pre-clinical Focus)
A critical aspect of modern cancer therapy is the ability to select patients who are most likely to benefit from a particular treatment. This requires the identification and validation of predictive biomarkers. For this compound, pre-clinical biomarker discovery efforts would run in parallel with efficacy studies.
The data generated from HTS/HCS of diverse melanoma cell lines, as well as from organoid and PDX model studies, can be mined for potential biomarkers of sensitivity and resistance. For example, genomic and transcriptomic analyses of sensitive versus resistant models can reveal gene mutations, expression patterns, or pathway alterations that correlate with the response to this compound.
Proteomic approaches, such as mass spectrometry-based analysis of protein expression and post-translational modifications, can also be employed to identify candidate biomarkers. If this compound is found to target a specific signaling pathway, the phosphorylation status of key proteins in that pathway could serve as a pharmacodynamic and/or predictive biomarker. The ultimate aim is to develop a robust biomarker assay that can be used in future clinical trials to stratify patients and enable a personalized medicine approach.
Regulatory Science and Pre-IND (Investigational New Drug) Enabling Studies
Navigating the regulatory pathway is a crucial final step in the pre-clinical development of a new drug. Before this compound can be tested in humans, a comprehensive data package must be submitted to regulatory agencies, such as the U.S. Food and Drug Administration (FDA), in the form of an Investigational New Drug (IND) application.
Pre-IND enabling studies are a series of formal, regulated experiments designed to provide sufficient evidence of safety and potential efficacy to justify clinical trials. These studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations. Key components of a pre-IND package for an anti-cancer agent like this compound would include:
Pharmacology: Detailed studies on the mechanism of action and in vivo efficacy in relevant animal models.
Pharmacokinetics and Drug Metabolism: Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the drug in one or more animal species.
Toxicology: A comprehensive assessment of the potential toxicities of the drug. This includes single-dose and repeat-dose toxicity studies in at least two animal species (one rodent and one non-rodent).
Chemistry, Manufacturing, and Controls (CMC): Detailed information on the synthesis, purification, and characterization of the drug substance, as well as the manufacturing process and quality control of the final drug product.
Early interaction with regulatory agencies through pre-IND meetings is highly recommended to obtain guidance on the specific requirements for the clinical development of this compound. This proactive approach can help to ensure that the pre-clinical data package is complete and robust, thereby facilitating a smooth transition into the clinical phase of development.
Future Directions and Academic Research Outlook
Elucidation of Residual Mechanisms of Action
While the primary mechanism of an anti-melanoma agent may be well-defined, its full spectrum of activity and the complex cellular responses it elicits are often not completely understood. Future research is intensely focused on elucidating these residual or secondary mechanisms, which is critical for optimizing its use and overcoming therapeutic resistance.
A key area of investigation is the network of signaling pathways that tumors exploit to survive. Malignant melanoma is characterized by the hyperactivation of pathways like the mitogen-activated protein kinase (MAPK) cascade (RAS-RAF-MEK-ERK) and the phosphatidylinositol-3-kinase (PI3K)-AKT-mTOR pathway. mdpi.com While an agent might effectively inhibit one pathway, cancer cells can develop resistance by reactivating the same pathway or compensating through another. mdpi.commdpi.com Research aims to map these escape routes. For instance, studies have shown that resistance to BRAF/MEK inhibitors can be mediated by the PI3K-AKT pathway, which is primarily responsible for anti-apoptotic signaling. mdpi.com
Beyond these well-established cascades, researchers are exploring less conventional targets. The role of ion channels in melanoma progression is an emerging field. mdpi.com Certain potassium channels are overexpressed in neoplastic cells and appear to regulate proliferation and invasion. mdpi.com The hybrid peptide P18, for example, is believed to exert its anti-melanoma effect by targeting the cell membrane directly, causing depolarization and necrosis rather than classical apoptosis. nih.gov Similarly, some phenols are being investigated for their ability to be activated by the tyrosinase enzyme, which is uniquely expressed in melanocytes, leading to selective cytotoxicity through the generation of reactive oxygen species and glutathione (B108866) depletion. encyclopedia.pub Understanding these alternative mechanisms could unlock new therapeutic strategies and biomarkers for patient selection.
Exploration of Novel Therapeutic Combinations
Monotherapy is often insufficient to achieve long-term disease control in advanced melanoma due to innate or acquired resistance. iiarjournals.org Consequently, a major thrust of current and future research is the exploration of novel therapeutic combinations designed to attack the cancer from multiple angles, enhance therapeutic response, and prevent the emergence of resistance. iiarjournals.orgnih.gov
These strategies can be broadly categorized:
Combining Targeted Therapies: This approach involves simultaneously blocking multiple nodes within a critical signaling pathway. The combination of BRAF inhibitors and MEK inhibitors is now a standard of care for BRAF-mutant melanoma, as it leads to more durable responses compared to BRAF inhibitor monotherapy. mdpi.comnih.govmdpi.com
Combining Immunotherapies: Different immunotherapies can mobilize the immune system in complementary ways. The combination of an anti-CTLA-4 antibody (which acts early in T-cell activation) and an anti-PD-1 antibody (which restores T-cell function in the tumor microenvironment) has demonstrated superior efficacy over either agent alone. mdpi.comjhoponline.commdpi.com More recent research is exploring combinations with other immune checkpoint inhibitors, such as LAG-3. mdpi.comtargetedonc.com
Combining Targeted Therapy and Immunotherapy: There is a strong rationale for integrating these two modalities. Targeted therapies can induce immunogenic cell death and alter the tumor microenvironment to make it more recognizable and susceptible to an immune attack. iiarjournals.org For example, BRAF inhibition can increase the expression of melanoma-associated antigens, while MEK inhibition can suppress the expression of PD-L1, providing a compelling reason to combine them with anti-PD-1/PD-L1 agents. iiarjournals.org Clinical trials are actively investigating various combinations, including triple therapies of BRAF/MEK inhibitors with immunotherapy agents. mdpi.commdpi.com
| Combination Strategy | Rationale | Example Agents | Supporting Evidence/Reference |
|---|---|---|---|
| Dual Immune Checkpoint Inhibition | Targets distinct, non-redundant inhibitory pathways to enhance anti-tumor immune response. | Ipilimumab (anti-CTLA-4) + Nivolumab (anti-PD-1) | Improved overall survival compared to monotherapy in clinical trials. mdpi.comjhoponline.com |
| Next-Generation Dual Immune Checkpoint Inhibition | Blocking LAG-3 and PD-1 shows promising efficacy with a potentially more manageable safety profile. | Fianlimab (anti-LAG-3) + Cemiplimab (anti-PD-1) | High objective response rates observed in early phase studies. targetedonc.com |
| Dual Targeted Therapy (MAPK Pathway) | Vertical blockade of the MAPK pathway delays the onset of acquired resistance. | Dabrafenib (B601069) (BRAFi) + Trametinib (B1684009) (MEKi) | Improved progression-free and overall survival over BRAFi monotherapy. nih.gov |
| Targeted Therapy + Immunotherapy | Targeted agents can modulate the tumor microenvironment to be more favorable for an immune response. | Atezolizumab (anti-PD-L1) + Vemurafenib (BRAFi) + Cobimetinib (MEKi) | FDA-approved combination for BRAF V600-mutated melanoma. mdpi.commdpi.com |
| Immunotherapy + Other Agents | Combining checkpoint inhibitors with agents that stimulate other parts of the immune system. | Ipilimumab (anti-CTLA-4) + GM-CSF | Showed improved overall survival versus ipilimumab alone in a phase 2 trial. nih.gov |
Development of Advanced Pre-clinical Models
To test novel hypotheses and accurately predict clinical outcomes, the field requires increasingly sophisticated pre-clinical models that better recapitulate the complexity of human melanoma. The development of these advanced models is a critical area of ongoing research.
Historically, research relied on established cancer cell lines grown in two-dimensional cultures. While useful for initial high-throughput screening, these models fail to capture the three-dimensional architecture and cellular heterogeneity of a real tumor. The field has progressed to more complex systems:
In Vivo Xenograft Models: These involve implanting human melanoma cells into immunodeficient mice (e.g., athymic nude mice). oncotarget.comdrugtargetreview.com These models are a step up, allowing for the study of tumor growth in a living organism. For example, the anti-melanoma potential of the drug candidate Anisina was confirmed in a xenograft model, providing the justification to proceed to clinical trials. drugtargetreview.com
Syngeneic Mouse Models: For studying immunotherapies, immunocompetent mouse models are essential. These models use mouse melanoma cell lines (e.g., YUMM1.7, D4M) implanted into mice with a fully functional immune system (e.g., C57BL/6). oup.com This allows researchers to study the intricate interactions between the tumor, the treatment, and the host immune system, which is impossible in immunodeficient mice. nih.govoup.com
Specialized and Patient-Derived Models: Research is moving towards even more advanced models. This includes developing models for specific clinical challenges, such as brain metastases, which often respond differently to therapy than tumors in other locations. oup.com Furthermore, patient-derived xenografts (PDXs), where a patient's own tumor is implanted into mice, are gaining prominence. PDX models are thought to better retain the genetic and phenotypic heterogeneity of the original tumor, making them a powerful tool for testing therapies and identifying biomarkers of response and resistance.
| Model Type | Description | Key Advantage | Key Limitation | Reference |
|---|---|---|---|---|
| 2D Cell Culture | Melanoma cell lines grown as a monolayer on plastic. | High-throughput, low cost, good for initial screening. | Lacks tumor microenvironment and 3D architecture. | mdpi.comoncotarget.com |
| Xenograft Model | Human melanoma cells implanted in immunodeficient mice. | Allows study of tumor growth and drug efficacy in vivo. | Lacks a functional immune system; cannot study immunotherapy. | oncotarget.comdrugtargetreview.com |
| Syngeneic Model | Mouse melanoma cells implanted in immunocompetent mice. | Intact immune system allows for robust study of immunotherapies. | Mouse tumors may not fully recapitulate human disease. | nih.govoup.com |
| Patient-Derived Xenograft (PDX) | Patient's tumor tissue directly implanted in immunodeficient mice. | Preserves original tumor heterogeneity and architecture. | Expensive, time-consuming, and lacks immune system for immunotherapy studies. | N/A |
Towards a Translational Bridge from Bench to Bedside
A fundamental goal of academic research is to ensure that laboratory discoveries translate into meaningful clinical benefits for patients. The "bench to bedside" model is a cornerstone of modern oncology, and future efforts will focus on strengthening this translational bridge. nih.gov
The development of BRAF inhibitors stands as a premier example of successful translational research. nih.gov The pre-clinical discovery that a significant percentage of melanomas are driven by mutations in the BRAF gene directly led to the development of small molecule inhibitors. nih.gov These agents showed impressive results in pre-clinical models, which provided the rationale for phase I, II, and III clinical trials that ultimately transformed the standard of care for patients with BRAF-mutant melanoma. nih.gov
Future translational research will build on this paradigm by:
Integrating Pre-clinical and Clinical Data: Insights from advanced pre-clinical models are being used to design smarter, more effective clinical trials. For example, pre-clinical studies showing that sequencing immunotherapy before targeted therapy leads to more durable responses are directly informing the design of new clinical protocols. nih.gov
Focusing on Biomarkers: A major limitation of current therapies is the lack of robust predictive biomarkers to identify which patients are most likely to respond. nih.gov Future research will use pre-clinical models and analysis of clinical samples to discover and validate biomarkers—be they genetic mutations, protein expression levels (like PD-L1), or immune cell signatures—that can guide treatment decisions.
Overcoming Resistance: Pre-clinical models are crucial for understanding the molecular mechanisms of treatment resistance. nih.gov By identifying these mechanisms in the lab, researchers can develop rational therapeutic strategies to prevent or overcome resistance, which can then be tested in clinical trials.
The journey of an agent from a laboratory concept to a clinical therapy is a long and complex one. For compounds like "Anti-melanoma agent 1," the future lies in a continuous, iterative cycle of discovery, pre-clinical validation, and clinical testing, with the ultimate goal of improving outcomes for all patients with melanoma. nih.govnih.gov
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing the preclinical efficacy of Anti-Melanoma Agent 1 in vitro and in vivo?
- Methodological Answer: Preclinical evaluation typically involves in vitro cytotoxicity assays (e.g., MTT or apoptosis assays) using melanoma cell lines (e.g., SK-MEL-5 or MALME-3M) to measure IC50 values . For in vivo validation , xenograft models in immunodeficient mice are employed, with tumor volume and survival metrics monitored over time. Studies should include controls for off-target effects and toxicity profiles (e.g., body weight changes in animal models) . Pharmacokinetic parameters (e.g., bioavailability, half-life) should be assessed using HPLC or mass spectrometry .
Q. How can researchers address variability in anti-melanoma efficacy across different experimental models?
- Methodological Answer: Variability may stem from differences in cell line mutational profiles (e.g., BRAF V600E vs. wild-type) or immune microenvironment disparities in animal models. To mitigate this:
- Use genetically characterized cell lines (e.g., BRAF/NRAS mutation status) .
- Validate findings in patient-derived xenografts (PDX) or syngeneic models to better mimic human tumor heterogeneity .
- Standardize dosing regimens and endpoint measurements (e.g., RECIST criteria for tumor response) .
Advanced Research Questions
Q. What strategies are effective in overcoming drug resistance to this compound observed in late-stage trials?
- Methodological Answer: Resistance mechanisms (e.g., upregulated ER stress pathways or immune evasion) require combinatorial approaches :
- Pair with immune checkpoint inhibitors (e.g., anti-PD-1/CTLA-4) to enhance T-cell activation, as seen in ipilimumab/nivolumab trials .
- Investigate pharmacodynamic biomarkers (e.g., ING4 overexpression to amplify apoptosis via Fas/FasL pathways) .
- Use longitudinal genomic profiling of tumor biopsies to identify adaptive mutations and adjust therapy .
Q. How can computational approaches optimize the design of novel this compound derivatives?
- Methodological Answer:
- QSAR modeling : Train models on datasets of structurally diverse compounds to predict activity against melanoma cell lines .
- Molecular docking : Screen derivatives against target proteins (e.g., MAPK1, AKT1) to prioritize candidates with high binding affinity .
- ADME/toxicity prediction : Use tools like SwissADME to filter compounds with unfavorable pharmacokinetic profiles .
Q. What statistical frameworks are recommended for reconciling contradictory efficacy data between monotherapy and combination trials?
- Methodological Answer:
- Perform meta-analyses with stratified hazard ratios to account for trial heterogeneity (e.g., patient demographics, prior therapies) .
- Use Bayesian hierarchical models to assess survival benefits across subgroups (e.g., PD-L1 expression levels) .
- Report immune-related response criteria to distinguish pseudoprogression from true resistance in immunotherapy trials .
Data Integration and Translational Challenges
Q. How can researchers leverage multi-omics data to identify predictive biomarkers for this compound?
- Methodological Answer:
- Integrate genomic, transcriptomic, and proteomic datasets from repositories like TCGA or TTD .
- Apply machine learning (e.g., random forests) to prioritize biomarkers (e.g., BRAF mutations, IFN-α pathway activation) .
- Validate candidates in retrospective cohorts using immunohistochemistry or RNA-seq .
Q. What experimental designs are optimal for evaluating the synergy between this compound and emerging modalities (e.g., oncolytic viruses)?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
